Imazalil sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTXMTOYQVRHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35554-44-0 (Parent) | |
| Record name | Imazalil sulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3034662 | |
| Record name | Imazalil sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58594-72-2 | |
| Record name | Imazalil sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58594-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazalil sulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazalil sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(allyloxy)ethyl-2-(2,4-dichlorophenyl)-1H-imidazolium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENILCONAZOLE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2BD9F4H2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Imazalil Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Imazalil sulfate. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visual diagrams of relevant biological pathways.
Chemical and Physical Properties
This compound is the salt form of Imazalil, a systemic fungicide. Its properties are crucial for understanding its formulation, bioavailability, and interaction with biological systems.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-(prop-2-en-1-yloxy)ethyl]-1H-imidazole;sulfuric acid | --INVALID-LINK-- |
| Synonyms | Enilconazole sulfate, Chloramizol Sulfate | --INVALID-LINK-- |
| CAS Number | 58594-72-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₆Cl₂N₂O₅S | --INVALID-LINK-- |
| Molecular Weight | 395.3 g/mol | --INVALID-LINK-- |
| Appearance | White to beige crystalline, hygroscopic powder.[1] | --INVALID-LINK-- |
Table 2: Physicochemical Properties of Imazalil and its Sulfate Salt
| Property | Value | Notes | Source(s) |
| Melting Point | 118 - 130°C | For this compound.[1] | --INVALID-LINK-- |
| 128 - 134°C | For this compound salt identity determination.[2] | --INVALID-LINK-- | |
| Boiling Point | Decomposes before boiling. | For Imazalil base. | --INVALID-LINK-- |
| pKa | 6.49 | --INVALID-LINK-- | |
| 5.85 - 6.5 | For Imazalil base. | --INVALID-LINK-- | |
| Vapor Pressure | 0.158 mPa at 20°C | For Imazalil base. | --INVALID-LINK-- |
Table 3: Solubility of Imazalil and its Salts ( g/100 mL at 20°C)
| Solvent | Imazalil (base) | Imazalil nitrate | This compound | Source(s) |
| Water | 0.14 | 2.38 | >50 | --INVALID-LINK-- |
| Methanol | >50 | >100 | >50 | --INVALID-LINK-- |
| Ethanol | >50 | 31.18 | 36.3 | --INVALID-LINK-- |
| 2-Propanol | >50 | 4.57 | 4.42 | --INVALID-LINK-- |
| Xylene | >50 | 0.49 | <0.005 | --INVALID-LINK-- |
| Toluene | >50 | 0.87 | <0.005 | --INVALID-LINK-- |
| n-Heptane | 5.41 | <0.001 | <0.005 | --INVALID-LINK-- |
| Benzene | >50 | <0.005 | <0.005 | --INVALID-LINK-- |
| 4-methyl-2-pentanone | >50 | 1.76 | 0.03 | --INVALID-LINK-- |
| Hexane | 5.21 | <0.005 | <0.005 | --INVALID-LINK-- |
| Petroleum ether | 6.16 | <0.005 | <0.005 | --INVALID-LINK-- |
| DMSO | - | - | 55 mg/mL (139.16 mM) | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the analysis and characterization of this compound are critical for reproducible research.
This protocol is adapted from a method for the analysis of Imazalil residues in agricultural products.[3]
-
Instrumentation:
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Phosphoric acid.
-
Imazalil standard.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 10 mM KH₂PO₄ in water. The mobile phase consists of acetonitrile and 10 mM KH₂PO₄ solution (pH adjusted to 2.5 with phosphoric acid) in a ratio of 35:65.[3]
-
Standard Solution Preparation: Accurately weigh 50 mg of Imazalil and dissolve it in acetonitrile to a final volume of 100 mL to obtain a 500 µg/mL stock solution. Prepare working standards by serial dilution with the mobile phase to concentrations ranging from 0.5 to 5.0 µg/mL.[3]
-
Sample Preparation (from a matrix):
-
Homogenize 50 g of the sample.
-
Extract the Imazalil from the sample using acetic ether.
-
Perform a clean-up step using solid-phase extraction (SPE) with Bond Elut PRS and Bond Elut C18 cartridges.[3]
-
Elute Imazalil from the SPE cartridge with the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample and quantify the Imazalil concentration based on the calibration curve.
-
This protocol is a general procedure based on methods described for the analysis of Imazalil residues.[1][4]
-
Instrumentation:
-
Reagents:
-
Ethyl acetate.
-
Dichloromethane.
-
Methanol.
-
Sodium sulfate (anhydrous).
-
Ammonium hydroxide solution (for sulfate salt).
-
Imazalil standard.
-
-
Procedure:
-
Sample Preparation:
-
For this compound, liberate the free base by adding 1 mL of 25% aqueous ammonium hydroxide solution to a weighed sample containing approximately 50 mg of Imazalil free base. Allow to stand for at least 2 hours.[5]
-
Extract the Imazalil free base from the sample with an organic solvent such as ethyl acetate or dichloromethane.[1][4]
-
Dry the organic extract with anhydrous sodium sulfate.
-
Perform a clean-up step using solid-phase extraction (e.g., diol-bonded silica cartridge). Elute Imazalil with methanol.[4]
-
-
Standard Solution Preparation: Prepare a stock solution of Imazalil in a suitable solvent (e.g., toluene) and prepare working standards by serial dilution.
-
Chromatographic Conditions:
-
Injector and detector temperatures should be optimized for the specific instrument and column.
-
The oven temperature program should be set to achieve good separation of Imazalil from other components.
-
-
Analysis: Inject the standard solutions to create a calibration curve. Inject the prepared sample and quantify the Imazalil concentration by comparing the peak area to the calibration curve.
-
Signaling Pathways and Experimental Workflows
Imazalil's primary mode of action is the inhibition of ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity. It also interacts with xenobiotic metabolism pathways in mammals.
Imazalil is a demethylation inhibitor (DMI) fungicide that targets the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][7] Inhibition of this step leads to the accumulation of toxic sterol precursors and disrupts the structure and function of the fungal cell membrane.[8]
References
- 1. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 2. fao.org [fao.org]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. Determination of imazalil residues in lemons by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 8. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]
Imazalil sulfate CAS number and molecular structure
An In-depth Technical Guide to Imazalil Sulfate
This technical guide provides a comprehensive overview of this compound, a widely used fungicide. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and relevant biological pathways.
Chemical Identity and Properties
This compound, a salt of the imidazole fungicide Imazalil, is primarily used in agriculture to protect crops from fungal pathogens.[1][2] Its systemic and curative properties work by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes.[1][3][4]
CAS Number: 58594-72-2[1][2][5][6]
Molecular Structure:
-
Molecular Formula: C₁₄H₁₆Cl₂N₂O₅S (or C₁₄H₁₄Cl₂N₂O·H₂SO₄)[1][2][6]
-
IUPAC Name: 1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid[7]
-
SMILES: C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O[1][7]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Imazalil and its sulfate salt.
| Property | Value | Reference |
| This compound | ||
| Molecular Weight | 395.26 g/mol | [2][5] |
| Melting Point | 118 - 130°C | [8] |
| Physical State | White to beige crystalline, hygroscopic powder | [8] |
| Imazalil (Base) | ||
| Molecular Weight | 297.18 g/mol | |
| Density | 1.23 g/cm³ | [2] |
| Boiling Point | 448.5°C at 760 mmHg | [2] |
| Flash Point | 225.1°C | [2] |
| Vapor Pressure | 7 x 10⁻⁸ mm Hg at 20°C | [8] |
Solubility
The solubility of Imazalil and its salts in various solvents at 20°C is presented below.
| Solvent | Imazalil (base) ( g/100 ml) | Imazalil nitrate ( g/100 ml) | This compound ( g/100 ml) | Reference |
| Water | 0.14 | 2.38 | >50 | [8] |
| Methanol | >50 | >100 | >50 | [8] |
| Ethanol | >50 | 31.18 | 36.3 | [8] |
| 2-Propanol | >50 | 4.57 | 4.42 | [8] |
| Xylene | >50 | 0.49 | <0.005 | [8] |
| Toluene | >50 | 0.87 | <0.005 | [8] |
| n-Heptane | 5.41 | <0.001 | <0.005 | [8] |
| Benzene | >50 | <0.005 | [8] | |
| 4-methyl-2-pentanone | >50 | 1.76 | 0.03 | [8] |
| Hexane | 5.21 | <0.005 | [8] | |
| Petroleum ether | 6.16 | <0.005 | [8] | |
| DMSO | 55 mg/mL | [9] |
Experimental Protocols
Synthesis of Imazalil
The synthesis of Imazalil is a multi-step process.[3][4] The general workflow is outlined below.
Caption: General synthesis workflow for Imazalil.
Methodology:
-
Etherification: 2,4-dichlorophenylacetonitrile is reacted with allyl alcohol in the presence of a strong base, such as sodium hydride, to form an ether-linked intermediate.[4]
-
Cyclization: The resulting intermediate undergoes cyclization with imidazole. This reaction is typically carried out in the presence of a base like potassium carbonate and in a polar aprotic solvent such as dimethylformamide (DMF) to yield Imazalil.[4]
To obtain this compound, the synthesized Imazalil base is then reacted with sulfuric acid.[3]
Residue Analysis in Agricultural Products via HPLC
A common method for the determination of Imazalil residue in fruits and vegetables involves High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]
Caption: Workflow for Imazalil residue analysis.
Detailed Protocol:
-
Sample Preparation: Homogenize the fruit or vegetable sample. For dry samples, rinse with water and let stand for 30 minutes before blending.[10]
-
Extraction: Extract the homogenized sample with acetic ether. A typical procedure involves blending with 60 mL of acetic ether, collecting the supernatant, and re-extracting the residue twice with 40 mL of acetic ether.[10]
-
Dehydration and Concentration: Pool the extracts and dehydrate using anhydrous sodium sulfate. Concentrate the extract to approximately 10 mL in a 40°C water bath.[10]
-
Clean-up: Purify the concentrated extract using solid-phase extraction (SPE) with cartridges such as Bond Elut PRS and Bond Elut C18 to remove interfering substances.[10][11]
-
HPLC Analysis:
Biological Activity and Signaling Pathways
Imazalil is known to interact with nuclear receptors in the liver, specifically the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR).[12][13][14] This interaction can lead to the induction of cytochrome P450 enzymes and may play a role in hepatocyte proliferation.[12][13]
Caption: Imazalil-mediated activation of PXR and CAR signaling.
Mechanism of Action: this compound has been shown to strongly activate the murine pregnane X receptor (mPXR).[13] In cell-based reporter assays, Imazalil dose-dependently induces reporter gene expression in mPXR-expressing HepG2 cells.[13] It also increases the mRNA levels of hepatic CYP3A11 and CYP2B10 in mice.[12] The activation of these nuclear receptors, particularly CAR, is considered a key event in the development of liver tumors in rodents, a mode of action that is debated for its relevance to humans.[14] When co-administered with a CAR agonist, Imazalil accelerates hepatocyte proliferation in mice.[12][13]
References
- 1. CAS 58594-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:58594-72-2 | Chemsrc [chemsrc.com]
- 3. Imazalil sulphate [sitem.herts.ac.uk]
- 4. Imazalil (Ref: R 023979) [sitem.herts.ac.uk]
- 5. scbt.com [scbt.com]
- 6. This compound | 58594-72-2 | FI24545 | Biosynth [biosynth.com]
- 7. This compound | C14H16Cl2N2O5S | CID 173636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 9. This compound | TargetMol [targetmol.com]
- 10. lawdata.com.tw [lawdata.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apps.who.int [apps.who.int]
Imazalil Sulfate: A Comprehensive Technical Guide to Solubility in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of imazalil sulfate in water and various organic solvents. The information is curated to support research, scientific analysis, and professionals in drug development. This document presents quantitative solubility data, outlines experimental methodologies for solubility determination, and visualizes the biochemical pathway associated with imazalil's mechanism of action.
Core Physicochemical Properties
This compound is the salt form of imazalil, a systemic fungicide. It presents as a white to beige crystalline, hygroscopic powder. The conversion to a sulfate salt significantly enhances its water solubility compared to the free base, which is crucial for its formulation and application in agricultural and pharmaceutical contexts.
Quantitative Solubility Data
The solubility of this compound in water and a range of organic solvents at 20°C is summarized in the table below. This data is essential for understanding its behavior in different solvent systems, which is critical for formulation development, environmental fate studies, and analytical method development.
| Solvent | This compound Solubility ( g/100 mL at 20°C) |
| Water | >50[1] |
| Methanol | >50[1] |
| Ethanol | 36.3[1] |
| 2-Propanol | 4.42[1] |
| Xylene | <0.005[1] |
| Toluene | <0.005[1] |
| n-Heptane | <0.005[1] |
| Benzene | <0.005[1] |
| 4-methyl-2-pentanone | 0.03[1] |
| Hexane | <0.005[1] |
| Petroleum ether | <0.005[1] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The OECD Guideline 105 outlines standardized methods for determining the solubility of substances in water, which can be adapted for organic solvents.[2][3][4][5] The two primary methods are the flask method and the column elution method.
General Experimental Workflow
The following diagram illustrates a generalized workflow for determining solubility, incorporating principles from the OECD guidelines.
Flask Method (for solubilities > 10 mg/L)
This method involves equilibrating a supersaturated solution and then determining the concentration of the dissolved substance.
-
Apparatus and Reagents:
-
Erlenmeyer flasks with stoppers
-
Constant temperature water bath or shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
High-purity this compound
-
High-purity solvent (water or organic solvent)
-
Analytical instrumentation (e.g., HPLC-UV, GC-FID)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask.
-
Tightly stopper the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is common.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant (the saturated solution). To ensure no solid particles are included, the sample should be centrifuged or filtered through a filter compatible with the solvent.
-
Accurately dilute the sample with the appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Column Elution Method (for solubilities < 10 mg/L)
This method is suitable for substances with low solubility and involves passing the solvent through a column packed with the substance.
-
Apparatus and Reagents:
-
Chromatography column
-
Inert support material (e.g., glass wool, glass beads)
-
High-purity this compound
-
High-purity solvent
-
Peristaltic pump
-
Fraction collector
-
Analytical instrumentation (e.g., HPLC-UV, GC-FID)
-
-
Procedure:
-
Prepare a column by packing it with an inert support material coated with an excess of this compound.
-
Pump the solvent through the column at a slow, constant flow rate.
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the concentration of this compound in each fraction using a sensitive and validated analytical method.
-
The solubility is determined from the plateau of the concentration curve, where the concentration of the eluted fractions becomes constant.
-
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imazalil's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6] Specifically, imazalil targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[6] This inhibition disrupts the fungal cell membrane's integrity and function, ultimately leading to fungal cell death.
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by imazalil.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of Imazalil Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of imazalil sulfate, a widely used imidazole-based fungicide. Understanding the stability profile and breakdown mechanisms of this compound is critical for ensuring its efficacy, assessing its environmental fate, and guaranteeing the safety of its applications in agriculture and beyond. This document summarizes key quantitative data, details experimental protocols for stability and degradation analysis, and visualizes the core degradation pathways.
Core Stability Profile of this compound
This compound is a white to beige crystalline, hygroscopic powder. Its stability is influenced by several environmental factors, including temperature, pH, and light.
Thermal Stability: this compound is thermally stable up to approximately 270°C.[1] Decomposition is noted to occur at elevated temperatures, for instance at 80°C under the influence of light.[1]
pH and Hydrolytic Stability: In aqueous solutions, imazalil is stable at 40°C for at least 8 weeks across a pH range of 2.4 to 7.0.[1] However, it undergoes decomposition when refluxed for 72 hours in 1 N hydrochloric acid, while remaining stable under the same conditions in water and 1 N sodium hydroxide.[1]
Quantitative Stability Data
The following tables summarize the available quantitative data on the degradation kinetics of imazalil under various conditions.
Table 1: Half-life of Imazalil in Soil
| Temperature (°C) | Soil Type | Half-life (days) | Reference |
| 10 | Loam | 113 | [2] |
| 20 | Loam | 46 - 57 | [2] |
| Not Specified | Sandy Loam & Clay Loam | 120 - 150 | [1] |
| Not Specified | Not Specified (under sunlight) | 20 | [3] |
| Not Specified | Not Specified (in darkness) | 30.5 | [3] |
| Not Specified | Not Specified (under UV irradiation) | 11 | [3] |
| Not Specified | Sterilized Soil | 27.5 | [3] |
Table 2: Half-life of Imazalil on Citrus Fruits
| Fruit Type | Storage Temperature (°C) | Half-life | Reference |
| Oranges | Not Specified | 12 - 20 weeks | [1] |
| Clementine Mandarins | 4 | 15 - 18 days | [4] |
Degradation Pathways of this compound
This compound degrades through several pathways, primarily hydrolysis, photolysis, and metabolism in biological systems. The main degradation products identified across various studies include α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (R014821) and 2,4-dichloromandelic acid.[1][2]
Photocatalytic Degradation Pathway
Under UV irradiation in the presence of a photocatalyst like titanium dioxide, imazalil undergoes degradation primarily through hydroxyl radical attack.[5] This leads to the formation of several intermediates, including monohydroxylated and dihydroxylated products.[5]
Caption: Photocatalytic degradation pathway of this compound.
Hydrolytic Degradation Pathway (Putative)
Based on the observation that imazalil decomposes in strong acid, a likely primary hydrolytic degradation pathway involves the cleavage of the ether linkage.
Caption: Putative hydrolytic degradation pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound and its degradation products.
Forced Degradation Study Protocol (General)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][6]
Caption: General workflow for a forced degradation study.
1. Acid and Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M to 1 M hydrochloric acid for acid hydrolysis, and 0.1 M to 1 M sodium hydroxide for base hydrolysis.
-
Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period.
-
Neutralize the samples before analysis.
2. Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a specified time.
3. Thermal Degradation:
-
Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C) in a calibrated oven.
4. Photolytic Degradation:
-
Expose a solution of this compound to UV (e.g., 254 nm or 366 nm) and/or visible light in a photostability chamber.
-
A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound and the separation of its degradation products.[7]
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | Inertsil ODS-3 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10 mM KH2PO4 (pH 2.5) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Retention Time | Approximately 5.2 min |
Sample Preparation (for agricultural products):
-
Homogenize the sample.
-
Extract a known weight of the homogenized sample with acetic ether.
-
Dehydrate the extract with anhydrous sodium sulfate and concentrate it.
-
Clean up the extract using solid-phase extraction (SPE) with Bond Elut PRS and Bond Elut C18 cartridges.
-
Elute the analyte and bring it to a final volume for HPLC analysis.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and confirmation of imazalil and its metabolites.
Table 4: GC-MS Method Parameters (for citrus fruit analysis)
| Parameter | Specification |
| Column | (Not specified in detail, but a capillary column suitable for pesticide analysis) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for the separation of imazalil and its metabolites |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Sample Preparation (for citrus fruits):
-
Homogenize the citrus fruit sample.
-
Extract with ethyl acetate under basic conditions.
-
Perform a liquid-liquid partition with sulfuric acid and then back-extract into ethyl acetate under basic conditions.
-
Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., ENVI-Carb).
-
Analyze the final extract by GC-MS.
This technical guide provides a foundational understanding of the stability and degradation of this compound. Further research is encouraged to fill the existing data gaps, particularly in obtaining more extensive quantitative kinetic data for hydrolysis and thermal degradation, and to further elucidate the complete degradation pathways under these conditions.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. scispace.com [scispace.com]
- 3. [Analysis of imazalil and its major metabolite in citrus fruits by GC-FTD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Laboratory Synthesis of Imazalil Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the laboratory-scale synthesis of Imazalil sulfate, a widely used imidazole fungicide. The document outlines a two-step synthesis pathway for the Imazalil free base, followed by its conversion to the sulfate salt. This guide includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in the replication of this synthesis.
Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process commencing with the formation of an imidazole-ethanol intermediate, followed by an O-alkylation to yield the Imazalil free base. The final step involves the conversion of the free base to its sulfate salt.
The overall synthesis can be visualized as follows:
Caption: Overall synthesis pathway of this compound.
Synthesis of Imazalil Free Base
The synthesis of the Imazalil free base is achieved in two primary experimental stages.
Step 1: Synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
This initial step involves the N-alkylation of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethanol to form the key intermediate, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of the imidazole-ethanol intermediate.
Experimental Protocol:
A detailed protocol for this step is as follows:
-
To a reaction vessel, add imidazole, sodium hydroxide flakes, and dimethylformamide (DMF).
-
Stir the mixture and slowly heat to 110-115 °C. Maintain this temperature for 1 hour.
-
Cool the reaction mixture to 50-55 °C.
-
Slowly add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol in DMF, while maintaining the temperature between 50-55 °C.
-
After the addition is complete, continue stirring at this temperature for 1 hour.
-
Heat the mixture to 110-115 °C and maintain for 4 hours.
-
Cool the reaction to 60 °C and add water.
-
Continue cooling to room temperature to allow for precipitation of the crude product.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from toluene to obtain α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.
Quantitative Data:
| Reactant/Solvent | Molar Ratio (relative to electrophile) | Notes |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanol | 1.0 | Limiting reagent |
| Imidazole | >1.0 | Typically used in excess |
| Sodium Hydroxide | >1.0 | Base to facilitate the reaction |
| Dimethylformamide (DMF) | - | Solvent |
| Product | ||
| α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | - | Yields are generally high, often exceeding 90% after recrystallization. |
Step 2: Synthesis of Imazalil (Free Base) by O-Alkylation
The second step is the O-alkylation of the intermediate alcohol with an allyl halide, such as allyl bromide, to form the ether linkage present in Imazalil. This reaction is a variation of the Williamson ether synthesis.
Experimental Protocol:
-
In a suitable reaction vessel, suspend sodium hydride (NaH) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol in dry THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.
-
Slowly add allyl bromide to the reaction mixture at 0 °C.
-
Allow the reaction to proceed at 0 °C for several hours, then gradually warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Imazalil free base.
Quantitative Data:
| Reactant/Solvent | Molar Ratio (relative to alcohol) | Notes |
| α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.1 - 1.5 | Strong base to form the alkoxide |
| Allyl Bromide | 1.0 - 1.2 | Alkylating agent |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
| Product | ||
| Imazalil (Free Base) | - | Yields can vary based on reaction scale and purification efficiency. |
Synthesis of this compound
The final step is the conversion of the Imazalil free base to its sulfate salt, which is often more stable and water-soluble.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol:
-
Dissolve the purified Imazalil free base in a suitable non-polar organic solvent, such as toluene.
-
With vigorous stirring, slowly add a calculated amount of concentrated sulfuric acid (H₂SO₄) dropwise. A slight excess may be used to ensure complete conversion.
-
The this compound salt will precipitate out of the solution. The precipitation may be delayed, so continue stirring.
-
Allow the mixture to stir for a period to ensure complete precipitation. Cooling the mixture may aid in this process.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with fresh, cold toluene to remove any unreacted starting material or impurities.
-
Dry the resulting white to beige crystalline powder under vacuum to obtain this compound.
Quantitative Data:
| Reactant/Solvent | Molar Ratio (relative to Imazalil) | Notes |
| Imazalil Free Base | 1.0 | Starting material |
| Sulfuric Acid | ~1.0 | A slight excess can be used. The exact stoichiometry should be calculated based on the purity of the free base. |
| Toluene | - | Solvent for the reaction and washing. |
| Product | ||
| This compound | - | The yield is typically high for salt formation reactions. The melting point is in the range of 118-130 °C.[1] |
Data Summary
The following tables summarize the key quantitative data for the synthesized compounds.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C₁₁H₁₀Cl₂N₂O | 257.12 | White to off-white crystalline solid | 134-138 |
| Imazalil (Free Base) | C₁₄H₁₄Cl₂N₂O | 297.18 | Slightly yellowish to brownish oily liquid | - |
| This compound | C₁₄H₁₄Cl₂N₂O · H₂SO₄ | 395.26 | White to beige crystalline, hygroscopic powder | 118-130[1] |
Table 2: Solubility Data ( g/100 mL at 20 °C) [1]
| Solvent | Imazalil (Free Base) | This compound |
| Water | 0.18 | >50 |
| Methanol | >50 | >50 |
| Ethanol | >50 | 36.3 |
| 2-Propanol | >50 | 4.42 |
| Xylene | >50 | <0.005 |
| Toluene | >50 | <0.005 |
Conclusion
This guide provides a comprehensive and detailed pathway for the laboratory synthesis of this compound. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers should be able to successfully synthesize and characterize this important fungicide. Adherence to standard laboratory safety procedures is paramount throughout all stages of the synthesis.
References
In Vitro Toxicological Profile of Imazalil Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro toxicological profile of imazalil sulfate, a widely used imidazole fungicide. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential hazards of this compound. This document summarizes key findings from in vitro studies on cytotoxicity, genotoxicity, and endocrine disruption, and provides detailed experimental protocols for the cited assays.
Core Toxicological Endpoints: In Vitro Data
The in vitro toxicity of this compound has been evaluated across several key endpoints. The following tables summarize the quantitative data from these studies, providing a clear comparison of its effects.
Table 1: Cytotoxicity of this compound
| Test System | Endpoint | Concentration | Observation | Reference |
| Isolated Rat Hepatocytes | Cell Viability | 0.75 mM | Acute cell death, depletion of intracellular glutathione and protein thiols, rapid depletion of cellular ATP, and accumulation of intracellular malondialdehyde (lipid peroxidation). | (Nakagawa & Moore, 1995) |
Table 2: Genotoxicity of this compound
| Assay | Test System | Concentration Range | Result | Reference |
| Reverse Mutation Assay | S. typhimurium TA1535, TA1538, TA97, TA98 | 5–500 µ g/plate | Negative (with and without metabolic activation) | (Vanparys & Marsboom, 1988a, as cited in INCHEM)[1] |
| Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | 0 - 672 µM | Statistically significant, dose-dependent increase in structural chromosomal aberrations. | (Türkez et al., 2010)[1][2] |
| Micronucleus Test | Human Peripheral Blood Lymphocytes | 0 - 672 µM | Dose-dependent increase in the rate of micronuclei formation. | (Türkez et al., 2010)[1][2] |
| Unscheduled DNA Synthesis (UDS) | Primary Rat Hepatocytes | Not specified in summary | Negative | (Miltenberger et al., 1990, as cited in WHO)[2] |
Table 3: Endocrine Disruption Potential of this compound
| Assay | Test System | Endpoint | Result | Reference |
| Aromatase Activity Assay | Human Placental Microsomes | Inhibition of CYP19 Aromatase | IC₅₀ = 0.34 µM | (Vinggaard et al., 2000)[3] |
| Androgen Receptor (AR) Interaction | In silico and in vitro models | AR Antagonism | Imazalil is suggested to act as an androgen receptor antagonist. | (Goetz et al., 2009; Norris et al., 2017)[4][5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are based on the referenced literature and established OECD guidelines.
Cytotoxicity Assay in Isolated Rat Hepatocytes
This protocol is based on the methodology described by Nakagawa & Moore (1995).
-
Hepatocyte Isolation: Hepatocytes are isolated from male Fischer 344 rats by a two-step collagenase perfusion method.
-
Cell Culture: Isolated hepatocytes are suspended in Williams' Medium E supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Exposure: Hepatocyte suspensions (typically 1 x 10⁶ cells/mL) are incubated with various concentrations of this compound (e.g., 0.75 mM) at 37°C. A vehicle control (e.g., DMSO) is run in parallel.
-
Endpoint Measurement:
-
Cell Viability: Assessed by trypan blue exclusion assay at different time points.
-
Intracellular Glutathione (GSH) and Protein Thiols: Measured spectrophotometrically using Ellman's reagent.
-
ATP Levels: Determined using a luciferin-luciferase-based assay kit.
-
Lipid Peroxidation: Quantified by measuring malondialdehyde (MDA) formation using the thiobarbituric acid reactive substances (TBARS) assay.
-
Genotoxicity Assays in Human Peripheral Blood Lymphocytes
The following protocols are based on the study by Türkez et al. (2010) and align with OECD Guidelines 473 (Chromosomal Aberration) and 487 (Micronucleus).
-
Cell Culture: Whole blood cultures are established from healthy, non-smoking donors. Lymphocytes are stimulated to divide using phytohaemagglutinin (PHA) in RPMI-1640 medium supplemented with fetal calf serum and antibiotics.
-
Exposure: this compound is added to the cultures at various concentrations (e.g., 0, 84, 168, 336, 672 µM) for 24 or 48 hours. A solvent control and a positive control (e.g., Mitomycin C) are included.
-
Chromosomal Aberration Test:
-
Colcemid is added to the cultures to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, and fixed in methanol:acetic acid.
-
Slides are prepared, air-dried, and stained with Giemsa.
-
At least 100 well-spread metaphases per concentration are scored for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
-
Micronucleus Test:
-
Cytochalasin-B is added to the cultures to block cytokinesis, resulting in binucleated cells.
-
Cells are harvested, treated with a hypotonic solution, and fixed.
-
Slides are prepared and stained.
-
At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Aromatase (CYP19) Inhibition Assay
This protocol is based on the methodology described by Vinggaard et al. (2000).
-
Microsome Preparation: Human placental microsomes are prepared by differential centrifugation.
-
Assay Reaction: The assay is performed in a reaction mixture containing the microsomes, a NADPH-generating system, and the substrate [1β-³H]-androstenedione.
-
Exposure: this compound is added to the reaction mixture at various concentrations to determine a dose-response relationship. A known inhibitor (e.g., 4-hydroxyandrostenedione) is used as a positive control.
-
Endpoint Measurement: Aromatase activity is determined by measuring the amount of ³H₂O released during the conversion of the radiolabeled substrate to estrone. The radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the aromatase activity (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mode of action of imazalil is the inhibition of sterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol in fungi. In mammals, imazalil interferes with steroidogenesis by inhibiting aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. It has also been identified as an antagonist of the androgen receptor.
Diagrams of Key Pathways and Workflows
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound in isolated rat hepatocytes.
References
- 1. Toxicologic evaluation of imazalil with particular reference to genotoxic and teratogenic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Screening of selected pesticides for inhibition of CYP19 aromatase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Metabolism of Imazalil Sulfate in Fungal Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imazalil, an imidazole fungicide widely used in agriculture and post-harvest treatment, exerts its antifungal activity primarily through the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Fungal species, however, have evolved mechanisms to metabolize and detoxify xenobiotic compounds, including fungicides like imazalil. This technical guide provides a comprehensive overview of the current understanding of imazalil sulfate metabolism in fungal species. It covers the core metabolic pathways, the enzymes likely involved, and detailed experimental protocols for studying its biotransformation. Quantitative data from available literature is summarized, and key processes are visualized using diagrams to facilitate a deeper understanding for researchers in mycology, drug development, and agricultural science.
Introduction
Imazalil is a systemic fungicide with both protective and curative properties against a broad spectrum of fungal pathogens, including many species of Aspergillus, Penicillium, and Fusarium.[1] Its primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase, which is essential for the integrity of the fungal cell membrane.[2][3] The development of resistance to imazalil in some fungal populations can be attributed to several factors, including target site modification and increased efflux pump activity.[4] An additional, and significant, mechanism of resistance and tolerance is the metabolic detoxification of the fungicide by the fungal cells themselves. Understanding these metabolic pathways is crucial for developing more robust fungicide strategies, for monitoring the environmental fate of imazalil, and for the potential bioremediation of contaminated sites.
This compound Metabolism in Fungi
The metabolism of imazalil in fungi is a detoxification process primarily aimed at increasing the polarity of the molecule to facilitate its removal from the cell. While comprehensive metabolic maps for a wide range of fungal species are not yet fully elucidated, the available evidence points towards O-dealkylation as the principal initial step. This process is catalyzed by cytochrome P450 monooxygenases.[5]
Primary Metabolic Pathway: O-Dealkylation
The most consistently reported metabolic transformation of imazalil in biological systems, including plants and likely fungi, is the cleavage of the ether bond, a process known as O-dealkylation.[6] This reaction results in the formation of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, also referred to as imazalil-M or R014821.[7] This metabolite is significantly more polar than the parent imazalil molecule.
Figure 1: Primary metabolic pathway of this compound in fungi.
Further metabolism of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol in fungi is not well-documented. However, studies in other organisms have shown that this primary metabolite can be further oxidized to 2,4-dichloromandelic acid.[6] Whether this subsequent step occurs in fungal species remains an area for further investigation.
Quantitative Data on Imazalil Metabolism
Quantitative data on the rate and extent of this compound metabolism specifically within fungal mycelia is limited in the scientific literature. Most studies focus on residue levels on treated crops. However, some studies provide insights into the persistence and degradation of imazalil, which is influenced by microbial activity.
| Parameter | Fungal Species/System | Value | Reference |
| Half-life in soil | Mixed microbial population | 4-5 months | [6] |
| Half-life on oranges | Post-harvest fungi | 12-20 weeks | [6] |
Note: These values represent the overall degradation in a complex environment and are not direct measurements of intracellular metabolic rates.
Experimental Protocols for Studying this compound Metabolism in Fungi
The following sections outline a generalized methodology for the investigation of this compound metabolism in a selected fungal species.
Fungal Culture and Exposure to this compound
-
Fungal Strain and Culture Conditions:
-
Select a fungal species of interest (e.g., Aspergillus niger, Penicillium digitatum).
-
Grow the fungus in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth, to generate sufficient mycelial biomass.[8]
-
Incubate the culture under optimal conditions of temperature and agitation to ensure homogenous growth.
-
-
Exposure to this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO, or water if solubility permits).
-
Introduce this compound into the fungal culture at a predetermined concentration. It is advisable to conduct preliminary experiments to determine a sub-lethal concentration that allows for metabolism without completely inhibiting fungal growth.
-
Include a control culture with the solvent alone to account for any effects of the solvent on fungal metabolism.
-
Incubate the treated and control cultures for a defined period, collecting samples at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Extraction of Metabolites
-
Separation of Mycelia and Supernatant:
-
At each time point, harvest the fungal culture by filtration or centrifugation to separate the mycelia from the culture medium (supernatant). This allows for the analysis of both intracellular and extracellular metabolites.
-
-
Extraction of Intracellular Metabolites:
-
Wash the harvested mycelia with a suitable buffer (e.g., phosphate-buffered saline) to remove any remaining medium.[1]
-
Quench the metabolism rapidly, for instance, by flash-freezing the mycelia in liquid nitrogen.
-
Disrupt the fungal cells to release the intracellular contents. This can be achieved by methods such as:
-
Grinding the frozen mycelia with a mortar and pestle.
-
Sonication.
-
Bead beating.
-
-
Extract the disrupted mycelia with a suitable organic solvent, such as methanol, acetonitrile, or a chloroform/methanol/water mixture.[9]
-
Centrifuge the extract to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
Preparation of Extracellular Metabolites:
-
The culture supernatant can be directly analyzed or subjected to a solid-phase extraction (SPE) clean-up step to concentrate the analytes and remove interfering substances from the medium.
-
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of imazalil and its metabolites.
-
Chromatographic Separation:
-
Utilize a reverse-phase HPLC column (e.g., C18) for the separation of imazalil and its more polar metabolites.
-
A typical mobile phase could consist of a gradient of water and acetonitrile or methanol, with a small amount of an acidifier like formic acid to improve peak shape.[10]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
For quantitative analysis, use the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the target analyte (imazalil or a metabolite) and monitoring for a specific product ion. This provides high selectivity and sensitivity.
-
For the identification of unknown metabolites, a full scan or product ion scan can be performed to obtain the mass-to-charge ratio and fragmentation pattern of potential metabolites.
-
Figure 2: General experimental workflow for studying imazalil metabolism.
Signaling Pathways and Other Cellular Effects
The primary signaling pathway affected by imazalil is the ergosterol biosynthesis pathway, due to the direct inhibition of CYP51. The accumulation of lanosterol and the depletion of ergosterol disrupt cell membrane integrity and function.[2]
While direct evidence of imazalil or its metabolites interacting with other fungal signaling pathways is limited, it is plausible that the cellular stress caused by membrane disruption could trigger secondary responses. These may include pathways related to cell wall integrity, oxidative stress, and multidrug resistance. Further research, potentially using transcriptomics and proteomics approaches, is needed to explore these potential secondary effects.
Conclusion and Future Directions
The metabolism of this compound in fungal species is a critical area of study for understanding fungicide efficacy, resistance mechanisms, and environmental persistence. The primary metabolic route appears to be O-dealkylation to α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, a reaction likely catalyzed by cytochrome P450 enzymes. However, significant knowledge gaps remain.
Future research should focus on:
-
Elucidating the complete metabolic pathway of imazalil in a range of agriculturally and clinically important fungal species.
-
Identifying and characterizing the specific fungal cytochrome P450 enzymes responsible for imazalil metabolism.
-
Generating quantitative data on the kinetics of imazalil metabolism in different fungal strains, including resistant and susceptible isolates.
-
Investigating the potential impact of imazalil and its metabolites on other cellular signaling pathways to gain a more holistic understanding of its effects on fungal physiology.
A deeper understanding of these aspects will be invaluable for the development of next-generation antifungal strategies and for the effective management of existing ones.
References
- 1. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Imazalil 500g/L EC Fungicide [smagrichem.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in fungal xenobiotic metabolism: enzymes and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biologie.uni-koeln.de [biologie.uni-koeln.de]
Methodological & Application
Application Note: HPLC Method for the Determination of Imazalil Sulfate Residues in Agricultural Products
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Imazalil sulfate residues in various agricultural matrices. The method employs a straightforward extraction and solid-phase extraction (SPE) cleanup, followed by reversed-phase HPLC with UV detection. This procedure is demonstrated to be sensitive, accurate, and reproducible for the determination of Imazalil in compliance with regulatory standards.
Introduction
Imazalil is a widely used systemic fungicide effective against a broad spectrum of fungal diseases on fruits, vegetables, and ornamentals.[1] Its application, particularly post-harvest, necessitates reliable analytical methods to monitor residue levels and ensure consumer safety. This document provides a detailed protocol for the analysis of this compound residues using HPLC-UV.
Experimental
-
Analytical Standard: this compound, PESTANAL®, analytical standard (CAS No: 58594-72-2)[2]
-
Solvents: Acetonitrile (LC grade), Methanol (LC grade), Acetic ether (residual grade), Distilled water[1]
-
Reagents: Anhydrous sodium sulfate, Potassium dihydrogen phosphate (KH2PO4), Phosphoric acid[1]
-
Solid-Phase Extraction (SPE) Cartridges: Bond Elut PRS (500 mg, 3 mL) and Bond Elut C18 (500 mg, 3 mL)[1]
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector. A Shimadzu LC-10AD system with an SPD-10AV UV detector or equivalent is suitable.[1]
-
Analytical Column: Inertsil ODS-3 (4.6 x 150 mm i.d.) or a similar C18 column.[1]
-
Homogenizer/Blender
-
Rotary Evaporator
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 10 mM KH2PO4 (pH 2.5) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Retention Time | Approximately 5.2 min[1] |
Protocols
-
Stock Standard Solution (500 µg/mL): Accurately weigh 50 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.[1]
-
Intermediate Standard Solution (10 µg/mL): Dilute 1 mL of the 500 µg/mL stock solution to 50 mL with acetonitrile.[1]
-
Working Standard Solutions (0.5 - 5.0 µg/mL): Prepare a series of working standards by diluting the 10 µg/mL intermediate standard solution with the mobile phase.[1]
-
Homogenization: Weigh a representative portion of the sample (e.g., 20 g of fruit or vegetable) and homogenize it. For dry samples, rinse with water and let stand for 30 minutes before blending.[1]
-
Extraction: Add 60 mL of acetic ether to the homogenized sample and blend at high speed for 10 minutes.[1]
-
Filtration and Re-extraction: Allow the mixture to stand and collect the supernatant. Repeat the extraction of the residue twice more with 40 mL of acetic ether each time. Pool all the extracts.[1]
-
Drying and Concentration: Add 20 g of anhydrous sodium sulfate to the pooled extracts to remove any residual water. Concentrate the extract to approximately 10 mL using a rotary evaporator in a 40°C water bath.[1]
-
Cartridge Conditioning: Connect a Bond Elut PRS cartridge on top of a Bond Elut C18 cartridge.
-
Sample Loading: Apply the concentrated extract from step 3.2.4 onto the connected cartridges at a flow rate of 1 mL/min. Elute with an additional 5 mL of acetic ether.[1]
-
Cartridge Separation and Washing: Discard the Bond Elut C18 cartridge. Wash the Bond Elut PRS cartridge sequentially with 10 mL of methanol and 10 mL of distilled water.[1]
-
Elution: Elute the Imazalil from the Bond Elut PRS cartridge with 10 mL of the mobile phase. Collect the eluate in a 10 mL volumetric flask and adjust the volume.[1]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.
Method Validation Data
The method was validated for linearity, recovery, and precision.
A linear relationship was observed between the peak area and the concentration of Imazalil in the range of 0.5 to 5.0 µg/mL.
Recovery studies were performed by spiking various matrices with known concentrations of Imazalil. The results are summarized in the table below.[1]
| Matrix | Spiking Level (ppm) | Recovery (%) | Coefficient of Variation (%) |
| Rape | 0.25 - 0.75 | 88.7 - 97.9 | < 6 |
| Cabbage | 0.25 - 0.75 | 72.5 - 87.4 | < 6 |
| Honeydew Melon | 0.5 - 1.5 | 81.4 - 90.5 | < 6 |
| Tangerine/Cumquat | 1.0 - 3.0 | 81.9 - 87.2 | < 6 |
| Mango | 0.5 - 1.5 | 75.0 - 85.3 | < 6 |
| Corn | 0.05 - 0.15 | 86.8 - 99.0 | < 6 |
Results and Discussion
The developed HPLC method provides excellent separation and quantification of Imazalil from various agricultural matrices. The sample preparation procedure, incorporating SPE, effectively removes interfering substances, resulting in a clean chromatogram. The method's detection limit is 0.01 ppm, which is sufficient for routine residue monitoring.[1]
Conclusion
This application note presents a simple, rapid, and reliable HPLC method for the determination of this compound residues. The method is suitable for high-throughput analysis in food safety and quality control laboratories.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the this compound residue analysis.
Caption: Experimental workflow for this compound residue analysis.
References
Application Notes and Protocols for Imazalil Sulfate Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazalil sulfate is a widely used imidazole fungicide. Accurate quantification of its residues in various matrices is crucial for regulatory compliance, food safety, and environmental monitoring. The preparation and proper storage of accurate and stable analytical standards are fundamental prerequisites for achieving reliable and reproducible analytical results. These application notes provide detailed protocols for the preparation and storage of this compound analytical standards.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its behavior in different solvents and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to beige crystalline, hygroscopic powder. | [1] |
| Molecular Formula | C₁₄H₁₄Cl₂N₂O · H₂SO₄ | [2] |
| Molecular Weight | 395.26 g/mol | [2] |
| Melting Point | 118 - 130°C | [1] |
| Solubility | ||
| Water (20°C) | >50 g / 100 mL | [1] |
| Methanol (20°C) | >50 g / 100 mL | [1] |
| Ethanol (20°C) | 36.3 g / 100 mL | [1] |
| Acetonitrile | Soluble | [3] |
| Acetone | Soluble | [4] |
| DMSO | 55 mg/mL | [2] |
| Stability | The solid form is chemically stable at room temperature in the absence of light for over 2 years.[1] Aqueous solutions are stable for at least 8 weeks at up to 40°C between pH 2.4 and 7.0.[1] |
Experimental Protocols
Preparation of this compound Stock Standard Solution (1000 µg/mL)
This protocol describes the preparation of a 1000 µg/mL stock solution of this compound in acetonitrile. Acetonitrile is a common solvent for chromatographic analysis and is suitable for preparing this compound standards.
Materials:
-
This compound analytical standard (of known purity)
-
HPLC-grade acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the sealed container of the this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a sufficient amount of the this compound standard. For example, to prepare 50 mL of a 1000 µg/mL solution, weigh approximately 50 mg of the standard. The exact mass should be recorded to four decimal places.
-
Dissolution: Quantitatively transfer the weighed standard to a 50 mL Class A volumetric flask. Add a small amount of HPLC-grade acetonitrile (approximately 20-25 mL) and sonicate for 5-10 minutes or until the standard is completely dissolved.
-
Dilution to Volume: Once the standard is fully dissolved and the solution has returned to room temperature, dilute to the mark with acetonitrile.
-
Homogenization: Cap the flask and invert it at least 20 times to ensure a homogeneous solution.
-
Transfer and Labeling: Transfer the stock solution to a clean, labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and analyst's initials.
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentration range for calibration curves.
Procedure:
-
Intermediate Dilutions (if necessary): For preparing low-concentration working standards, it may be necessary to first prepare an intermediate stock solution (e.g., 10 µg/mL) from the primary stock solution.
-
Serial Dilutions: Use calibrated pipettes and Class A volumetric flasks to perform serial dilutions of the stock or intermediate solution with the same solvent (acetonitrile) to achieve the desired concentrations for the calibration curve.
-
Transfer and Labeling: Transfer each working standard to a separate, clearly labeled amber glass vial.
Storage and Stability
Proper storage is critical to maintain the integrity and accuracy of the analytical standards.
Table 2: Recommended Storage Conditions and Stability
| Standard Type | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid Standard | N/A | Room Temperature (20-25°C) | > 2 years | Store in a desiccator, protected from light.[1] |
| Stock Solution | Acetonitrile | 2-8°C | Up to 6 months | Protect from light. Monitor for precipitation or degradation. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Store under nitrogen, away from moisture.[5] |
| Stock Solution | DMSO | -80°C | Up to 1 year | Store under nitrogen, away from moisture.[2] |
| Working Solutions | Acetonitrile | 2-8°C | Up to 1 month | Prepare fresh as needed for optimal accuracy. |
| Aqueous Solutions | Water (pH 2.4-7.0) | Up to 40°C | At least 8 weeks | [1] |
General Recommendations:
-
All solutions should be stored in tightly sealed amber glass vials to prevent solvent evaporation and photodegradation.
-
Before use, stored solutions should be allowed to equilibrate to room temperature.
-
Visually inspect solutions for any signs of precipitation or color change before use.
-
It is good laboratory practice to periodically check the concentration of the stock solution against a freshly prepared standard or a certified reference material.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid standard and its solutions.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Visualizations
The following diagrams illustrate the workflow for the preparation of the analytical standard and the decision-making process for its storage.
Caption: Workflow for the preparation of this compound analytical standards.
Caption: Decision tree for the storage of this compound analytical standards.
References
- 1. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. CN104198649A - Method for rapidly detecting concentration of imazalil in postharvest preservative fresh-keeping liquid for mandarin oranges - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Antifungal Activity of Imazalil Sulfate Against Penicillium digitatum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imazalil sulfate is a widely used fungicide for controlling postharvest diseases in citrus fruits, primarily green mold caused by Penicillium digitatum. Its efficacy lies in its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This document provides detailed protocols for assessing the antifungal activity of this compound against P. digitatum and summarizes key quantitative data from relevant studies.
Imazalil possesses protective, curative, and anti-sporulation properties.[1] Its primary mode of action is the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis. The development of resistance in P. digitatum to Imazalil is a significant concern, often necessitating adjustments in treatment protocols and the exploration of alternative control strategies.[2][3][4]
Quantitative Data Summary
The antifungal efficacy of this compound against Penicillium digitatum can be quantified through various in vitro and in vivo assays. The following tables summarize key data on its activity against both sensitive and resistant strains.
Table 1: In Vitro Mycelial Growth Inhibition of Penicillium digitatum by Imazalil
| Isolate Category | EC50 (µg/mL) | Resistance Factor (R-factor) | Reference |
| Sensitive | 0.027 - 0.038 | - | [5][6] |
| Low Resistant | 0.615 | 19.0 | [5][6] |
| Moderately Resistant | 1.075 | 33.2 | [5][6] |
| Resistant | 1.618 | 50.0 - 57.6 | [5][6] |
| Highly Resistant | >1.618 | 70.7 | [5][6] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. Resistance Factor is the ratio of the EC50 of a resistant isolate to the EC50 of a sensitive isolate.
Table 2: In Vitro Spore Germination Inhibition of Penicillium digitatum by Imazalil at Different pH Levels
| Isolate | pH | ED50 (µg/mL) | Reference |
| Sensitive (M6R) | 4 | 0.16 | [7] |
| 5 | 0.11 | [7] | |
| 6 | 0.015 | [7] | |
| 7 | 0.006 | [7] | |
| Resistant (D201) | 4 | 5.9 | [7] |
| 5 | 1.4 | [7] | |
| 6 | 0.26 | [7] | |
| 7 | 0.07 | [7] |
ED50 (Effective Dose 50) is the concentration of a drug that inhibits 50% of spore germination.
Table 3: In Vivo Efficacy of Imazalil for Curative and Protective Control of Green Mold on Valencia Oranges
| Isolate Category | ER50C (µg/g) | ER50P (µg/g) | Reference |
| Sensitive | 0.29 | 0.20 | [6] |
| Resistant | 1.22 - 4.56 | 1.00 - 6.62 | [6] |
ER50C (Effective Residue for 50% Curative Control) is the residue level of the fungicide on the fruit that provides 50% disease control when applied after inoculation. ER50P (Effective Residue for 50% Protective Control) is the residue level of the fungicide on the fruit that provides 50% disease control when applied before inoculation.
Experimental Protocols
Detailed methodologies for assessing the antifungal activity of this compound against Penicillium digitatum are provided below.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)
This protocol determines the concentration of this compound that inhibits the mycelial growth of P. digitatum.
Materials:
-
Penicillium digitatum isolates (sensitive and resistant strains)
-
Potato Dextrose Agar (PDA)
-
This compound stock solution (e.g., 1000 µg/mL in sterile distilled water)
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator (25 ± 1°C)
-
Cork borer (5 mm)
Procedure:
-
Preparation of Imazalil-Amended Media:
-
Autoclave PDA medium and cool to 45-50°C in a water bath.
-
Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA.[2] Ensure thorough mixing.
-
Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
-
Inoculation:
-
Culture the P. digitatum isolates on PDA plates for 7-10 days to allow for sporulation.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing colony.
-
Place the mycelial plug, mycelium-side down, in the center of each Imazalil-amended PDA plate.
-
-
Incubation:
-
Incubate the plates at 25 ± 1°C in the dark for 5-7 days, or until the mycelial growth in the control plate (0 µg/mL Imazalil) has reached the edge of the plate.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the colony in the control plate and DT is the average diameter of the colony in the treated plate.
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.[5]
-
Protocol 2: In Vitro Spore Germination Assay (Broth Microdilution Method)
This protocol assesses the effect of this compound on the germination of P. digitatum spores.
Materials:
-
Penicillium digitatum isolates
-
Potato Dextrose Broth (PDB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Hemocytometer or spectrophotometer
-
Microscope
-
Incubator (24°C)
Procedure:
-
Spore Suspension Preparation:
-
Harvest conidia from a 7-10 day old culture of P. digitatum by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.[8]
-
-
Preparation of Microtiter Plates:
-
Prepare serial dilutions of this compound in PDB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a control well with PDB only.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared spore suspension to each well, resulting in a final spore concentration of 5 x 10^5 spores/mL.
-
Incubate the microtiter plate at 24°C for 24 hours.[7]
-
-
Data Collection and Analysis:
-
After incubation, examine a sample from each well under a microscope.
-
A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
For each concentration, count at least 100 spores and determine the percentage of germination.
-
Calculate the percentage of germination inhibition relative to the control.
-
Determine the ED50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit analysis.[7]
-
Protocol 3: In Vivo Antifungal Activity Assay (Fruit Inoculation)
This protocol evaluates the curative and protective efficacy of this compound in controlling green mold on citrus fruit.
Materials:
-
Mature, healthy citrus fruit (e.g., oranges, lemons)
-
Penicillium digitatum spore suspension (1 x 10^6 spores/mL)
-
This compound solutions at various concentrations (e.g., 0, 250, 500, 1000 µg/mL)
-
Sterile needle or probe for wounding
-
Humid chambers or plastic boxes with lids
-
Incubator (20-25°C)
Procedure:
-
Fruit Preparation:
-
Surface-sterilize the fruit by dipping them in a 0.5% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water. Allow the fruit to air dry completely.
-
-
Wounding and Inoculation:
-
Create a uniform wound (e.g., 1 mm deep) at the equator of each fruit using a sterile needle.[8]
-
For curative activity assessment, inoculate each wound with 10 µL of the P. digitatum spore suspension. Allow the inoculated fruit to incubate for a set period (e.g., 24 hours) at room temperature before fungicide treatment.[6]
-
For protective activity assessment, treat the fruit with the fungicide first (see step 3), allow them to dry, and then inoculate the wounds as described above.[6]
-
-
Fungicide Treatment:
-
Prepare solutions of this compound at the desired concentrations.
-
Dip the inoculated (curative) or un-inoculated (protective) fruit in the fungicide solutions for a specific duration (e.g., 60 seconds).[2] Include a control group dipped in sterile water.
-
Allow the treated fruit to air dry.
-
-
Incubation:
-
Place the treated and inoculated fruit in humid chambers to maintain high humidity.
-
Incubate at 20-25°C for 7-14 days.
-
-
Data Collection and Analysis:
-
Record the incidence of decay (percentage of infected fruit) and the lesion diameter for each treatment group.
-
Calculate the percentage of disease control for each treatment compared to the control.
-
The ER50 values can be determined by regressing the percentage of control against the measured Imazalil residue on the fruit surface.[6]
-
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of Imazalil.
Caption: Experimental workflow for assessing the antifungal activity of this compound.
Caption: Mechanism of action of this compound in Penicillium digitatum.
References
- 1. fao.org [fao.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Residue levels, persistence and effectiveness of imazalil against a resistant strain of penicillium digitatum when applied in combination with heat and sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Imazalil resistance in Penicillium digitatum and P. italicum causing citrus postharvest green and blue mould : impact and options [repository.up.ac.za]
- 7. scispace.com [scispace.com]
- 8. Alternative methods for the control of a resistant isolate of Penicillium digitatum to Imazalil on Citrus unshiu fruits | International Society for Horticultural Science [ishs.org]
Application Notes and Protocols: In Vitro Susceptibility Testing of Aspergillus Species to Imazalil Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro susceptibility of various Aspergillus species to the imidazole antifungal agent, Imazalil sulfate. Detailed protocols for determining the Minimum Inhibitory Concentration (MIC) are presented, adhering to established standards to ensure reproducibility and accuracy.
Introduction
Imazalil is a systemic fungicide belonging to the imidazole class, which exerts its antifungal effect by inhibiting sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[1][2] this compound is the water-soluble salt form of Imazalil, facilitating its use in aqueous solutions for testing and other applications.[3] Understanding the in vitro activity of this compound against pathogenic Aspergillus species is crucial for research into novel antifungal strategies and for monitoring the emergence of resistance.
Mechanism of Action
Imazalil targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, Imazalil disrupts the structure and function of the cell membrane, leading to increased permeability and ultimately, inhibition of fungal growth.
Caption: Mechanism of action of this compound.
In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Aspergillus species as reported in the literature. These values were primarily determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
| Aspergillus Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| Aspergillus fumigatus | 2 - 8 (mean values) | - | 0.5 (clinical isolates) | Mean MIC values were observed against wild-type and mutant strains.[4] |
| - | - | 0.125 (environmental isolates) | ||
| Aspergillus niger | 0.005 - 2 | - | - | Determined at pH 7.[5] |
| Aspergillus flavus | - | - | - | Data not readily available in the searched literature. |
| Aspergillus terreus | - | - | - | Data not readily available in the searched literature. |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The absence of data for certain species indicates a gap in the currently available and accessible literature.
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound against Aspergillus species, based on the CLSI M38-A2 reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[4][6][7]
Protocol: Broth Microdilution Susceptibility Testing of Aspergillus spp. to this compound
1. Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Aspergillus isolates for testing
-
Sterile, 96-well microtiter plates
-
Spectrophotometer
-
Hemocytometer
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Incubator (35°C)
-
Potato Dextrose Agar (PDA) plates
2. Preparation of Antifungal Stock Solution
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a series of working solutions for the microtiter plates.
3. Inoculum Preparation
-
Culture the Aspergillus isolates on PDA plates at 35°C for 5-7 days to encourage sporulation.
-
Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted cotton swab.
-
Suspend the conidia in sterile saline with Tween 80.
-
Adjust the conidial suspension to a concentration of 0.5 to 2.5 x 10⁶ CFU/mL using a hemocytometer.
-
Perform a spectrophotometric reading at 530 nm to confirm the appropriate turbidity (typically 80-82% transmittance).
-
Dilute the adjusted conidial suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 to 5 x 10⁴ CFU/mL in the microtiter plate wells.
4. Microtiter Plate Preparation and Inoculation
-
Dispense 100 µL of the appropriate this compound working solutions into the wells of the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Include a positive control well (no drug) and a negative control well (no inoculum).
-
Add 100 µL of the final inoculum suspension to each well (except the negative control).
5. Incubation
-
Seal the microtiter plates to prevent evaporation.
-
Incubate the plates at 35°C for 48 to 72 hours.
6. Reading and Interpretation of Results
-
Visually read the MIC endpoint. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of growth as compared to the positive control.
Caption: Experimental workflow for broth microdilution susceptibility testing.
Quality Control
For quality control, it is recommended to include a reference strain with known MIC values for this compound in each batch of tests. This ensures the consistency and accuracy of the results.
Conclusion
The provided data and protocols offer a framework for the in vitro susceptibility testing of Aspergillus species to this compound. While this compound demonstrates activity against Aspergillus fumigatus and Aspergillus niger, further research is needed to establish a broader susceptibility profile across other clinically relevant Aspergillus species. Adherence to standardized protocols, such as the CLSI M38-A2 method, is essential for generating reliable and comparable data in the field of antifungal drug development and surveillance.
References
- 1. In vitro susceptibility of 188 clinical and environmental isolates of Aspergillus flavus for the new triazole isavuconazole and seven other antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antifungal Susceptibility of Clinically Relevant Species Belonging to Aspergillus Section Flavi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
Application Notes and Protocols for Imazalil Sulfate Residue Extraction from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Imazalil sulfate residues from soil and water samples, intended for analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS).
Introduction
Imazalil is a widely used systemic fungicide for the control of a broad spectrum of fungal diseases on fruits, vegetables, and ornamentals. Its sulfate salt form is often used in formulations. Monitoring its residue levels in soil and water is crucial for environmental risk assessment and ensuring food safety. The following protocols outline the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples and a Solid-Phase Extraction (SPE) method for water samples.
Data Presentation
The following tables summarize quantitative data for the extraction of Imazalil from various matrices, providing an indication of the expected performance of the described methods.
Table 1: Recovery of Imazalil from Solid Matrices using QuEChERS-based Methods
| Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) | Reference |
| Soil | 10, 25, 50, 100 µg/kg | 70 - 120% | ≤ 20% | 10 - 25 µg/kg | [1] |
| Agricultural Products | 0.05 - 3.0 ppm | 72.5 - 99.0% | < 6% | 0.01 ppm | [2] |
| Grapes and Orange Juice | Not Specified | Acceptable | Not Specified | 0.01 mg/kg and 0.0085 mg/L | [3] |
Table 2: Recovery of Imazalil from Liquid Matrices using SPE or LLE Methods
| Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Citrus Fruits | 0.02, 0.2, 2.5 µg/g | 94.3 - 96.5% | 3.1 - 6.3% | LOD: 0.001 µg/g | [4] |
| Human Urine | 1, 5, 20 ng/mL | Not specified | < 15% | LOD: 0.2 ng/mL, LOQ: 0.8 ng/mL | [5] |
| Citrus Fruits | Not Specified | > 70% | Not Specified | LOD: 0.02 - 0.04 ppm | [6] |
Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Soil
This protocol is adapted from the widely used QuEChERS methodology for pesticide residue analysis in complex matrices like soil.[3][7][8]
1. Sample Preparation and Hydration:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add 10 mL of deionized water, vortex for 1 minute, and allow it to hydrate for 10 minutes. This step is crucial for efficient extraction.[1]
2. Conversion of this compound to Free Base:
-
To the hydrated soil, add 1 mL of 25% aqueous ammonium hydroxide solution to liberate the free base of Imazalil.[9]
-
Vortex the sample for 1 minute.
3. Extraction:
-
Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.[1]
-
Cap the tube tightly and shake vigorously for 15 minutes using a mechanical shaker.[1]
4. Partitioning:
-
Add the contents of a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1.7 g of sodium acetate (CH₃COONa).[1]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥ 3000 x g for 5 minutes.
5. Dispersive Solid-Phase Extraction (dSPE) Cleanup (Optional):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbents. For general cleanup, a combination of 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 can be used.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥ 5000 x g) for 2 minutes.
6. Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Depending on the sensitivity of the instrument and the expected concentration of Imazalil, the extract may be diluted with an appropriate solvent.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
This protocol outlines a general procedure for the extraction of Imazalil from water samples using SPE.
1. Sample Preparation and pH Adjustment:
-
Filter the water sample through a 0.45 µm filter to remove any particulate matter.
-
Take a 100 mL aliquot of the filtered water sample.
-
Adjust the pH of the water sample to approximately 8-9 with a dilute solution of ammonium hydroxide to ensure Imazalil is in its free base form for better retention on the SPE cartridge.
2. SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
4. Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes.
5. Elution:
-
Elute the retained Imazalil from the cartridge with 5 mL of ethyl acetate or another suitable organic solvent like acetonitrile. Collect the eluate in a clean collection tube.
6. Eluate Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase for LC analysis) for subsequent analysis.
Visualizations
Caption: Workflow for this compound Extraction from Soil (QuEChERS).
Caption: Workflow for this compound Extraction from Water (SPE).
References
- 1. mdpi.com [mdpi.com]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Residues analysis of post-harvest imidazole fungicides in citrus fruit by HPLC and GLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openknowledge.fao.org [openknowledge.fao.org]
Application Notes and Protocols: Imazalil Sulfate as a Tool in Fungal Resistance Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imazalil, an imidazole-based systemic fungicide, is a potent inhibitor of ergosterol biosynthesis in fungi.[1][2][3][4][5] Its specific mode of action targets the lanosterol 14α-demethylase enzyme, a critical component in the fungal cell membrane synthesis pathway.[4][6][7] This specificity makes imazalil sulfate, its water-soluble salt form, an invaluable tool for studying the mechanisms of fungal resistance to azole-class antifungals. By exposing fungal populations to imazalil, researchers can select for, identify, and characterize the genetic and molecular adaptations that lead to reduced susceptibility. These application notes provide an overview and detailed protocols for utilizing this compound in fungal resistance research.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imazalil's primary fungicidal activity stems from its ability to disrupt the integrity of the fungal cell membrane.[2] It achieves this by specifically inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or cyp51 gene.[6][8] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol, the main sterol component in fungal cell membranes.[6][7] The inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which ultimately compromises membrane fluidity and function, leading to fungal cell death.[1][7][9]
Caption: Mechanism of Imazalil action on the fungal ergosterol biosynthesis pathway.
Characterizing Fungal Resistance Mechanisms
The consistent use of imazalil, particularly in post-harvest applications, has led to the emergence of resistant fungal strains.[8] Studying these resistant isolates provides critical insights into the broader mechanisms of azole resistance. The primary mechanisms identified are:
-
Target Site Modification: Point mutations, deletions, or insertions in the cyp51A gene can alter the structure of the target enzyme, reducing its binding affinity for imazalil.[8]
-
Target Gene Overexpression: Insertions or tandem repeats in the promoter region of the cyp51A gene can lead to its constitutive overexpression, increasing the amount of the target enzyme and requiring higher concentrations of the fungicide for inhibition.[8][10]
-
Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[11][12]
Caption: Logical relationships of primary imazalil resistance mechanisms in fungi.
Application Notes: Experimental Design
This compound can be used to:
-
Select for Resistant Mutants: By cultivating fungi on media amended with sub-lethal concentrations of imazalil, researchers can select for spontaneous resistant mutants for further study.
-
Screen Field Isolates: It can be used in screening assays to determine the prevalence of resistance in fungal populations from clinical or agricultural environments.
-
Characterize Resistance Phenotypes: Comparing the Minimum Inhibitory Concentration (MIC) of imazalil for wild-type and mutant strains allows for the quantification of resistance levels.
-
Investigate Gene Function: It can be used to induce the expression of resistance-related genes, such as ABC transporters, for functional analysis.[11]
Experimental Protocols
The following protocols provide a framework for investigating imazalil resistance.
Caption: Workflow for investigating fungal resistance mechanisms using this compound.
Protocol 4.1: Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound.[13][14][15]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate(s) for testing
-
Spectrophotometer
-
Sterile, distilled water
Procedure:
-
Stock Solution Preparation: Prepare a 1.6 mg/mL stock solution of this compound in DMSO.
-
Inoculum Preparation:
-
Grow the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation occurs.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[15]
-
-
Drug Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation: Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.[13]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the drug-free control well.[16][17]
Data Presentation:
| Table 1: Example MIC Data for Penicillium digitatum Isolates | |
| Isolate ID | This compound MIC (µg/mL) |
| PD-WT (Wild-Type) | 0.038 |
| PD-R1 (Resistant) | 1.2 |
| PD-R2 (Resistant) | > 5.0 |
| (Data are hypothetical but based on ranges reported in literature[10]) |
Protocol 4.2: Analysis of cyp51A Gene Mutations
This protocol outlines the steps to identify mutations in the cyp51A gene and its promoter region.
Materials:
-
Fungal DNA extraction kit
-
PCR primers designed to amplify the entire coding sequence and promoter region of the cyp51A gene.[13]
-
Taq DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Fungal Culture and DNA Extraction:
-
Grow the fungal isolate in liquid medium (e.g., Potato Dextrose Broth) for 48-72 hours.
-
Harvest mycelia by filtration.
-
Extract genomic DNA using a suitable commercial kit or standard protocol.
-
-
PCR Amplification:
-
Amplify the cyp51A gene and its promoter region using high-fidelity Taq polymerase. Use overlapping primer sets if the region is large.
-
Perform an initial denaturation at 95°C for 5 min, followed by 35 cycles of denaturation (95°C for 30s), annealing (55-60°C for 30s), and extension (72°C for 1-2 min, depending on amplicon length), with a final extension at 72°C for 10 min.
-
-
Verification and Purification:
-
Verify the size of the PCR products by agarose gel electrophoresis.
-
Purify the PCR products using a commercial kit to remove primers and dNTPs.
-
-
Sequencing and Analysis:
Data Presentation:
| Table 2: Common Resistance-Conferring Mutations in Fungal cyp51A | | | :--- | :--- | :--- | | Mutation Type | Example | Associated Fungus | | Point Mutation | G54W | Aspergillus fumigatus | | Point Mutation | M220K | Aspergillus fumigatus | | Point Mutation | Y433N | Aspergillus fumigatus[13] | | Promoter Insertion | 126 bp tandem repeat | Penicillium digitatum[8] |
Protocol 4.3: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the expression levels of target genes (cyp51A, ABC transporters) in response to this compound exposure.[11]
Materials:
-
Fungal isolate(s)
-
Liquid culture medium
-
This compound
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for target genes and a reference gene (e.g., β-tubulin or actin)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Fungal Treatment:
-
Grow the fungal isolate in liquid medium to mid-log phase.
-
Divide the culture into two flasks: one control (no drug) and one treated with a sub-lethal concentration of this compound (e.g., 1/2 MIC) for a defined period (e.g., 2-4 hours).
-
-
RNA Extraction and Purification:
-
Harvest mycelia from both cultures.
-
Extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Verify RNA integrity and quantity using a spectrophotometer or bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
Real-Time qPCR:
-
Set up qPCR reactions containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Include a melt curve analysis to verify the specificity of the amplicons.
-
-
Data Analysis:
-
Calculate the relative gene expression fold change using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Data Presentation:
| Table 3: Example Relative Gene Expression in an Imazalil-Resistant Isolate | |
| Target Gene | Fold Change (vs. Wild-Type, No Treatment) |
| cyp51A | 15.2 |
| ABC1 (Transporter) | 8.5 |
| ABC2 (Transporter) | 1.2 (not significant) |
| (Data are hypothetical) |
References
- 1. Imazalil 500g/L EC Fungicide [smagrichem.com]
- 2. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]
- 3. apps.who.int [apps.who.int]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Genomewide investigation into DNA elements and ABC transporters involved in imazalil resistance in Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Uncovering a Novel cyp51A Mutation and Antifungal Resistance in Aspergillus fumigatus through Culture Collection Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Imazalil Sulfate Resistance in Penicillium Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome Imazalil (IMZ) sulfate resistance in Penicillium species, particularly Penicillium digitatum.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Penicillium isolates are showing reduced sensitivity to Imazalil in vitro. How can I confirm and quantify this resistance?
A1: Reduced sensitivity can be confirmed and quantified by determining the Effective Concentration 50% (EC₅₀), which is the concentration of a fungicide that inhibits 50% of mycelial growth. You can perform a dose-response assay on fungicide-amended agar.
-
Troubleshooting:
-
Inconsistent results: Ensure your spore suspension is homogenous and at a consistent concentration. Use a freshly prepared stock solution of Imazalil sulfate for each experiment. Maintain consistent incubation conditions (temperature and duration).
-
No growth in controls: Check the viability of your fungal spores and the quality of your growth medium (e.g., Potato Dextrose Agar - PDA).
-
Difficulty dissolving this compound: this compound is soluble in water. For laboratory stock solutions, dissolving in sterile distilled water is usually sufficient.
-
Q2: What are the common molecular mechanisms behind Imazalil resistance in Penicillium digitatum?
A2: The most well-documented mechanism of Imazalil resistance in P. digitatum is the overexpression of the CYP51 gene, which encodes the target enzyme, sterol 14α-demethylase.[1][2] This overexpression is often due to insertions of specific DNA elements within the promoter region of the CYP51A or CYP51B genes.[3][4] Other mechanisms can include alterations of the target protein and the action of efflux pumps that remove the fungicide from the cell.[4]
Q3: I have confirmed Imazalil resistance. What are my options for controlling resistant Penicillium strains in my experiments?
A3: Several strategies can be employed:
-
Fungicide Rotation/Mixtures: The primary strategy is to use fungicides with different modes of action.[5] For example, pyrimethanil and fludioxonil have shown efficacy against IMZ-resistant strains.[1] Tank-mixing different fungicides can also be effective.[5]
-
Alternative Treatments:
-
Biological Control Agents: Formulations containing Bacillus subtilis or Trichoderma harzianum have shown potential in controlling resistant strains.[6]
-
Essential Oils: Tea tree oil (Melaleuca alternifolia) has demonstrated control of IMZ-resistant P. digitatum.[6]
-
Chemical Sensitizing Agents (CSAs): Research into CSAs that can restore the efficacy of existing fungicides is ongoing.[7]
-
-
Optimizing Application Parameters: For in vivo or postharvest trials, adjusting the fungicide solution's pH, temperature, and exposure time can improve efficacy and residue loading.[2] For instance, increasing the pH of the IMZ solution can enhance its effectiveness.[2]
Q4: Are there known fitness costs associated with Imazalil resistance in Penicillium?
A4: Yes, Imazalil-resistant isolates of P. digitatum are often less fit than sensitive isolates, especially in the absence of the fungicide and when in direct competition with sensitive isolates.[1] However, this fitness penalty may not always translate to reduced virulence on the host fruit.[7]
Quantitative Data Summary
Table 1: In Vitro Efficacy (EC₅₀) of Imazalil Against Sensitive and Resistant Penicillium Isolates
| Isolate Type | Species | EC₅₀ Range (µg/mL) | Reference |
| Sensitive | P. digitatum | < 0.1 | [1] |
| Resistant | P. digitatum | 1.49 - 15.19 | [3] |
| Sensitive | P. italicum | < 0.1 | [1] |
| Resistant | P. italicum | > 0.5 | [1] |
| Sensitive | P. expansum | 0.04 - 0.12 | [8] |
Table 2: Efficacy of Alternative Treatments Against Imazalil-Resistant P. digitatum
| Treatment | Concentration | Application | Control Efficacy (%) | Reference |
| Timorex Gold (Tea Tree Oil) | 5 mL/L | In vivo (fruit) | 45% (decay control) | [6] |
| Serenade (Bacillus subtilis) | 7.5 mL/L | In vitro | 88% | [6] |
| Pyrimethanil + Imazalil | 750 ppm | In vivo (fruit) | 92-100% (incidence reduction) | [9] |
| Potassium Sorbate | 2% | In vivo (fruit) | 50-70% (incidence reduction) | [9] |
Key Experimental Protocols
Protocol 1: Determination of EC₅₀ by Mycelial Growth Inhibition on Agar Plates
-
Prepare Fungicide Stock Solution: Dissolve this compound in sterile distilled water to create a high-concentration stock solution (e.g., 1000 µg/mL).
-
Prepare Amended Media: Autoclave Potato Dextrose Agar (PDA) and cool it to 45-50°C. Add appropriate volumes of the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 µg/mL). Pour the amended agar into petri dishes.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing Penicillium culture, in the center of each agar plate.
-
Incubation: Incubate the plates at 25°C in the dark for 5-7 days.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the control (0 µg/mL). Use probit analysis or non-linear regression to determine the EC₅₀ value from the dose-response curve.[1]
Protocol 2: In Vivo Fungicide Efficacy Trial on Citrus Fruit
-
Fruit Preparation: Use fresh, unwaxed citrus fruit. Surface-sterilize the fruit by dipping in a 0.5% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile water. Allow the fruit to air dry.
-
Inoculation: Create a uniform, shallow wound (e.g., 1 mm deep) on the equator of each fruit. Inoculate each wound with a 10 µL droplet of a Penicillium spore suspension (e.g., 1x10⁶ conidia/mL).[6]
-
Incubation (Curative Application): Allow the inoculated fruit to incubate for a set period (e.g., 4-24 hours) to allow infection to establish.[1][2]
-
Fungicide Treatment: Prepare the treatment solutions (e.g., Imazalil, alternative fungicides) at the desired concentrations. Dip the fruit in the solution for a specified time (e.g., 30-60 seconds).[2][6] A control group should be treated with water only.
-
Storage: Store the treated fruit at a controlled temperature and humidity (e.g., 20-25°C, >90% RH) for 7-10 days.
-
Evaluation: Assess the incidence of decay (percentage of infected fruit) and the severity of decay (lesion diameter or sporulation area) for each treatment group.
Visualizations
Caption: Molecular mechanism of Imazalil resistance in Penicillium.
Caption: Workflow for assessing fungicide resistance and efficacy.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. ars.usda.gov [ars.usda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orchardly.co [orchardly.co]
- 6. Alternative methods for the control of a resistant isolate of Penicillium digitatum to Imazalil on Citrus unshiu fruits | International Society for Horticultural Science [ishs.org]
- 7. Understand and mitigate fungicide resistance in Penicillium spp. - Washington Tree Fruit Research Commission | Washington Tree Fruit Research CommissionBlog | Access Wealth [treefruitresearch.org]
- 8. In vitro activity of imazalil against Penicillium expansum: comparison of the CLSI M38-A broth microdilution method with traditional techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the sensitivity of HPLC methods for Imazalil sulfate detection
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the sensitivity of High-Performance Liquid Chromatography (HPLC) methods for detecting Imazalil sulfate.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very low. What are the primary factors I should check to improve sensitivity?
A1: A low signal can stem from several factors. Systematically check the following:
-
Detector Wavelength: Ensure your UV detector is set to the maximum absorbance wavelength for Imazalil, which is approximately 225 nm.[1] Using a non-optimal wavelength will significantly decrease the signal.
-
Mobile Phase pH: Imazalil is a basic compound with a pKa of about 6.5.[2] Using an acidic mobile phase (e.g., pH 2.5-3.0) ensures the molecule is protonated, which often leads to sharper peaks and better sensitivity on a reversed-phase column.[1]
-
Sample Preparation: Complex sample matrices can cause ion suppression or introduce interfering compounds that mask the Imazalil peak.[1] Implementing a robust sample cleanup step, such as Solid Phase Extraction (SPE), is critical to remove these interferences.[1][3]
-
Detector Choice: While UV detectors are common, they may not be sensitive enough for trace-level analysis. Consider using a Fluorescence Detector (FLD) or, for the highest sensitivity, a Mass Spectrometry (MS) detector.[4][5][6][7] An LC-MS/MS system can lower the limit of detection by several orders of magnitude compared to UV.[8]
Q2: How can I reduce baseline noise to improve my signal-to-noise (S/N) ratio?
A2: A high baseline noise can obscure small peaks. To reduce it:
-
Solvent and Reagent Purity: Use high-purity, HPLC- or LC-MS-grade solvents and additives.[9] Lower-grade reagents can contain impurities that contribute to a noisy baseline.
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed to prevent air bubbles from entering the detector, which causes significant noise.[10][11]
-
System Cleanliness: A contaminated detector flow cell or column can elevate baseline noise.[10] Regularly flush your system and clean the detector cell according to the manufacturer's instructions.
-
Temperature Stability: Use a column oven to maintain a constant temperature, as fluctuations can cause the baseline to drift or become noisy.[10][12]
Q3: My Imazalil peak is broad or tailing. How does this affect sensitivity and how can I fix it?
A3: Poor peak shape reduces peak height, which directly lowers the S/N ratio and compromises sensitivity. For a basic compound like Imazalil, peak tailing is often caused by secondary interactions with the silica stationary phase.
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5) protonates Imazalil and minimizes unwanted interactions with the column packing, resulting in a more symmetrical peak.[1][3]
-
Use a Guard Column: A guard column protects your analytical column from strongly retained impurities in the sample matrix that can degrade performance and cause peak shape issues.[10]
-
Check for Column Contamination: If peak shape degrades over several injections, flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.[13] If this doesn't work, the column may need to be replaced.
-
Sample Solvent: Whenever possible, dissolve your final sample extract in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[9][14]
Q4: What is the most effective way to remove matrix interference when analyzing this compound in complex samples like fruit or vegetables?
A4: The most effective method is a multi-step sample cleanup process. Direct injection of crude extracts often leads to chromatograms with so much interference that the Imazalil peak cannot be quantified.[1] A proven technique involves:
-
Liquid-Liquid Extraction (LLE): Initial extraction of the homogenized sample with a solvent like acetic ether or ethyl acetate.[1][15]
-
Solid Phase Extraction (SPE): Passing the extract through SPE cartridges for cleanup. A combination of a C18 cartridge (to remove non-polar interferences) and a cation-exchange cartridge like Bond Elut PRS (which retains the basic Imazalil) is highly effective.[1][3] The Imazalil is then selectively eluted from the PRS cartridge.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound that directly impact method sensitivity.
| Problem | Potential Cause | Recommended Solution & Action |
| Low Signal-to-Noise (S/N) Ratio | 1. Suboptimal Detector Settings: The UV wavelength is not set at Imazalil's λmax. | Action: Scan an Imazalil standard to confirm its maximum absorbance. Set the detector to this wavelength (typically ~225 nm).[1] |
| 2. Poor Peak Efficiency: Peaks are broad, leading to a lower peak height. | Action: Improve column efficiency by using columns with smaller particles or core-shell technology.[16] Optimize the mobile phase flow rate. | |
| 3. Insufficient Analyte on Column: The amount of analyte reaching the detector is too low. | Action: Carefully increase the injection volume. Note: Overloading the column can worsen peak shape.[10] Alternatively, concentrate the sample before injection or use a column with a smaller internal diameter (ID). | |
| High Baseline Noise | 1. Contaminated Mobile Phase: Impurities in solvents or buffers. | Action: Use fresh, high-purity (HPLC grade) solvents.[9] Filter all aqueous buffers before use. Ensure additives are of high quality. |
| 2. Air Bubbles in System: Inadequate degassing of the mobile phase. | Action: Degas the mobile phase using an inline degasser, sonication, or helium sparging.[10] Purge the pump to remove any trapped air.[11] | |
| 3. Contaminated Detector Cell: Buildup of material in the flow cell. | Action: Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or methanol).[10] | |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The basic Imazalil molecule interacts with active sites on the silica column packing. | Action: Lower the mobile phase pH to 2.5-3.0 with an acid like phosphoric acid to ensure Imazalil is fully protonated.[1][3] |
| 2. Column Contamination: Strongly retained matrix components are affecting the stationary phase. | Action: Use a guard column and replace it regularly.[10] Implement a column wash step in your sequence, flushing with 100% organic solvent after a batch of samples. | |
| 3. Matrix Effects: Co-eluting compounds from the sample are interfering with the peak. | Action: Improve the sample cleanup procedure. Use a more selective SPE sorbent or add a secondary cleanup step.[1] | |
| Drifting Retention Time | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between runs. | Action: Increase the equilibration time between injections, ensuring the baseline is stable before the next run.[10] |
| 2. Temperature Fluctuations: The ambient temperature is changing, affecting retention. | Action: Use a thermostatted column oven to maintain a consistent temperature.[10][12] | |
| 3. Mobile Phase Composition Change: The mobile phase is not being mixed consistently or is evaporating. | Action: Prepare fresh mobile phase daily.[10] If using a gradient pump, ensure the mixer is functioning correctly. Check for leaks in the pump heads.[9] |
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data from established methods.
Table 1: Comparison of HPLC Methods and Achieved Detection Limits for Imazalil
| Method | Column Type | Mobile Phase | Detector | Limit of Detection (LOD) |
| HPLC-UV[1][3] | Inertsil ODS-3 | 35:65 Acetonitrile / 10 mM KH₂PO₄ (pH 2.5) | UV @ 225 nm | 0.01 ppm (mg/kg) |
| HPLC-UV[15] | LiChrospher 100 RP-8 | 90:10 Acetonitrile / 0.1M H₃PO₄ | UV | 0.01 mg/kg |
| LC-MS/MS[8] | Not Specified | Not Specified | MS/MS | 0.01 mg/kg |
| GC-ECD[17] | Capillary GC | Not Applicable | ECD | 0.001 µg/g |
Table 2: Typical Recovery Rates of Imazalil from Agricultural Products Using SPE Cleanup[1][3]
| Sample Matrix | Extraction Solvent | Cleanup Method | Average Recovery (%) |
| Rape | Acetic Ether | C18 + PRS SPE | 88.7 - 97.9% |
| Cabbage | Acetic Ether | C18 + PRS SPE | 72.5 - 87.4% |
| Honeydew Melon | Acetic Ether | C18 + PRS SPE | 81.4 - 90.5% |
| Mango | Acetic Ether | C18 + PRS SPE | 75.0 - 85.3% |
| Corn | Acetic Ether | C18 + PRS SPE | 86.8 - 99.0% |
Experimental Protocols
Protocol 1: High-Sensitivity HPLC-UV Method for this compound
This protocol is based on a validated method for detecting Imazalil in agricultural products.[1]
-
HPLC System & Conditions:
-
Column: Inertsil ODS-3, 4.6 x 150 mm, or equivalent C18 column.
-
Mobile Phase: Prepare a 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) solution in HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid. Mix this buffer with acetonitrile in a 65:35 (Aqueous:Acetonitrile) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (using a column oven).
-
Injection Volume: 20 µL.
-
Detector: UV Detector set at 225 nm.
-
-
Standard Preparation:
-
Prepare a 500 µg/mL stock solution of this compound in acetonitrile.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Inject standards to generate a calibration curve.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample extracts (see Protocol 2).
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
-
Protocol 2: Sample Preparation via Solid Phase Extraction (SPE)
This protocol is designed for the extraction and cleanup of Imazalil from fruit and vegetable matrices to reduce interference and enhance sensitivity.[1]
-
Extraction:
-
Homogenize 20 g of the sample with a blender.
-
Add 60 mL of acetic ether and blend at high speed for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the residue two more times with 40 mL of acetic ether.
-
Pool all the collected supernatants.
-
Dehydrate the extract by passing it through approximately 20 g of anhydrous sodium sulfate.
-
Concentrate the extract to about 10 mL using a rotary evaporator at 40 °C.
-
-
SPE Cleanup:
-
Connect a 500 mg Bond Elut C18 cartridge on top of a 500 mg Bond Elut PRS (propylsulfonic acid) cartridge.
-
Apply the 10 mL concentrated extract to the connected cartridges at a flow rate of ~1 mL/min.
-
Wash with 5 mL of acetic ether to elute Imazalil through the C18 cartridge and onto the PRS cartridge, where it will be retained.
-
Discard the C18 cartridge.
-
Wash the PRS cartridge sequentially with 10 mL of methanol and 10 mL of distilled water to remove further interferences.
-
Elute the retained Imazalil from the PRS cartridge with 10 mL of the HPLC mobile phase (from Protocol 1).
-
Collect the eluate. This is the final sample solution ready for injection into the HPLC system.
-
Visualizations
Caption: Diagram 1: General Experimental Workflow for Imazalil Analysis.
Caption: Diagram 2: Troubleshooting Low HPLC Sensitivity.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. torontech.com [torontech.com]
- 5. mastelf.com [mastelf.com]
- 6. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 7. Detectors Used In HPLC | DAD, UV Detector & More. [scioninstruments.com]
- 8. fao.org [fao.org]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Simultaneous determination of imazalil and its major metabolite in citrus fruit by solid-phase extraction and capillary gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Imazalil Sulfate Residue in Fruits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of Imazalil sulfate residue in fruits.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.
Issue 1: Low Analyte Recovery
Question: We are experiencing low recovery rates for this compound in our fruit samples, particularly in citrus fruits. What are the potential causes and how can we improve the recovery?
Answer:
Low recovery of this compound can stem from several factors during sample preparation and extraction. Here are the common causes and recommended solutions:
-
Inadequate Extraction: The efficiency of the extraction solvent and the technique used are crucial. Imazalil is a moderately polar compound, and its extraction can be influenced by the pH and composition of the extraction solvent.
-
Solution: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for pesticide residue analysis in fruits.[1][2] For citrus fruits, a modified QuEChERS protocol has shown good recoveries.[3] Ensure proper homogenization of the fruit sample. Acetonitrile is a commonly used extraction solvent; however, for certain matrices, the addition of a buffering salt (e.g., citrate buffer) can improve the extraction efficiency and stability of pH-sensitive pesticides.[4]
-
-
Analyte Loss During Cleanup: The dispersive solid-phase extraction (d-SPE) cleanup step in the QuEChERS method is critical for removing matrix components, but the choice of sorbent can also lead to the loss of the target analyte.
-
Solution: For fruit matrices, a combination of primary secondary amine (PSA) and C18 sorbents is often used. PSA effectively removes sugars and organic acids, while C18 removes non-polar interferences.[5] However, PSA can sometimes retain polar analytes. If analyte loss is suspected, consider reducing the amount of PSA or using an alternative sorbent like graphitized carbon black (GCB), although GCB can retain planar pesticides.[6]
-
-
Degradation of Imazalil: Imazalil can be susceptible to degradation under certain pH conditions.
-
Solution: Using a buffered QuEChERS method (e.g., AOAC or EN versions) can help maintain a stable pH during extraction and prevent the degradation of base-sensitive pesticides.[4]
-
Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement)
Question: Our LC-MS/MS analysis shows significant signal suppression for this compound when analyzing fruit extracts. How can we reduce or compensate for these matrix effects?
Answer:
Matrix effects, which are the alteration of ionization efficiency due to co-eluting matrix components, are a common challenge in LC-MS/MS analysis of complex samples like fruits.[7][8] Here are several strategies to address this issue:
-
Optimize Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering compounds from the sample extract.
-
Solution: As mentioned previously, optimizing the d-SPE cleanup in the QuEChERS method is crucial. Experiment with different sorbent combinations (PSA, C18, GCB) and their amounts to achieve the best cleanup for your specific fruit matrix.[5]
-
-
Matrix-Matched Calibration: This is a widely used technique to compensate for matrix effects.
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte.
-
Solution: A dilution of the final extract (e.g., 10-fold) with the initial mobile phase can significantly reduce matrix effects.[3] However, ensure that the diluted concentration of this compound is still above the limit of quantification (LOQ) of your instrument.
-
-
Use of an Internal Standard: A suitable internal standard can help to correct for variations in both sample preparation and matrix effects.
-
Solution: An isotopically labeled Imazalil standard is the ideal internal standard as it has very similar chemical properties and chromatographic behavior to the native analyte. It will co-elute and experience similar matrix effects, allowing for accurate correction.
-
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it recommended for this compound analysis in fruits?
A1: QuEChERS is a sample preparation technique that stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It involves a two-step process: an extraction/partitioning step with a solvent (usually acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1][2] It is highly recommended for multi-residue pesticide analysis in food matrices, including fruits, due to its simplicity, high throughput, and effectiveness in removing a wide range of matrix interferences.[1][2]
Q2: What are typical recovery rates and matrix effects observed for this compound in fruits using the QuEChERS method?
A2: The recovery and matrix effects can vary depending on the specific fruit matrix and the exact QuEChERS protocol used. However, studies have reported good performance for Imazalil analysis.
| Fruit Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Orange | Modified QuEChERS with d-SPE (Yttria-stabilized Zirconia & MWCNTs) | 77-120 | Not specified | [3] |
| Pear | UPLC-QqTOF-MS with QuEChERS | 77 | Not specified | [10] |
| Citrus Fruits | QuEChERS with LC-MS/MS | 80.2 - 98.3 | Not specified | [5] |
| Mandarin Orange | QuEChERS with LC-MS/MS | 70-120 | -20 to 20 (negligible) | [11] |
| Grapefruit | QuEChERS with LC-MS/MS | 70-120 | -20 to 20 (negligible) | [11] |
Q3: How do I choose the right d-SPE sorbents for my fruit samples?
A3: The choice of d-SPE sorbents depends on the composition of your fruit matrix.
-
Primary Secondary Amine (PSA): Effective for removing sugars, fatty acids, organic acids, and some pigments. It is a common choice for fruits.
-
C18 (Octadecylsilane): Used to remove non-polar interferences like fats and waxes. It is particularly useful for fruits with waxy peels, such as citrus.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. However, it can also adsorb planar pesticides, so its use should be evaluated carefully for Imazalil.
A combination of PSA and C18 is often a good starting point for many fruit samples.
Q4: Can I use HPLC with UV detection for this compound analysis instead of LC-MS/MS?
A4: Yes, HPLC with a UV detector can be used for the determination of Imazalil residues.[12] However, LC-MS/MS is generally preferred due to its higher sensitivity and selectivity, which are crucial for detecting low-level residues in complex matrices and for providing confirmatory analysis.[10] If using HPLC-UV, a more rigorous cleanup procedure may be necessary to minimize interferences from the matrix.[12]
Experimental Protocols & Workflows
Detailed QuEChERS Protocol for this compound in Citrus Fruits
This protocol is a generalized procedure based on common practices. Optimization may be required for specific fruit matrices and laboratory instrumentation.
-
Sample Homogenization:
-
Weigh 10-15 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
For dry fruits, add an appropriate amount of water to rehydrate before homogenization.
-
-
Extraction:
-
Add 10-15 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and a citrate buffer).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis. For reducing matrix effects, a dilution step can be introduced here.
-
Visualized Experimental Workflow
Caption: A generalized workflow for this compound residue analysis in fruits.
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for common issues in Imazalil analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lawdata.com.tw [lawdata.com.tw]
Adjusting pH and temperature for optimal Imazalil sulfate efficacy in solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Imazalil sulfate in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound solution efficacy?
A1: The efficacy of this compound is significantly influenced by the pH of the solution. Generally, increasing the pH from acidic (around pH 3) to a more neutral or slightly alkaline range (pH 6-8) enhances its antifungal activity. This is attributed to the conversion of this compound to its more lipophilic base form, which allows for better penetration through the fungal cell membrane.
Q2: How does temperature affect the performance of this compound solutions?
A2: Higher solution temperatures generally lead to increased efficacy of this compound. Studies have shown that temperatures ranging from 35°C to 65°C can improve the antifungal effect and the uptake of the compound by fungi. The combination of elevated pH and temperature often results in the most potent antifungal activity.
Q3: What is the mechanism of action of this compound?
A3: this compound is a systemic fungicide that disrupts the cell membrane integrity of fungi.[1][2] It specifically inhibits the enzyme lanosterol 14α-demethylase, which is a critical component of the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential sterol in the fungal cell membrane, and its depletion leads to membrane dysfunction and ultimately, fungal cell death.[3]
Q4: How should I prepare and store this compound stock solutions?
A4: For laboratory use, this compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] Stock solutions are typically prepared by dissolving the powder in an organic solvent such as Dimethyl Sulfoxide (DMSO).[5][6] These stock solutions should be stored at -80°C for up to one year.[5][6] When preparing working solutions, it is recommended to first dilute the DMSO stock in DMSO to create a gradient before adding it to your aqueous buffer or cell culture medium to avoid precipitation.[6]
Q5: Can this compound be used in cell culture experiments?
A5: Yes, this compound can be used in cell culture experiments to assess its antifungal activity or for other research purposes. However, it is crucial to consider potential cytotoxicity to the host cells. It is recommended to perform a dose-response experiment to determine the optimal concentration that is effective against the target fungus while minimizing toxicity to the cell line being used. Always include a vehicle control (e.g., DMSO) in your experiments to account for any effects of the solvent on the cells.
Data Summary
The following tables summarize the impact of pH and temperature on the efficacy of this compound, primarily derived from studies on its application against fungal pathogens on citrus fruit. While the specific values may differ in a laboratory setting, the general trends are applicable.
Table 1: Effect of pH on this compound Efficacy
| pH Level | Relative Efficacy | Remarks |
| ~3 | Lower | At acidic pH, Imazalil is predominantly in its salt form, which is less readily absorbed by fungal membranes.[7] |
| 5 - 6 | Moderate | Efficacy increases as the pH approaches the pKa of this compound (~6.5), leading to a higher proportion of the bioavailable base form.[7] |
| 7 - 8 | Higher | In neutral to slightly alkaline solutions, the equilibrium shifts towards the more lipophilic base form, significantly enhancing uptake and efficacy. |
Table 2: Effect of Temperature on this compound Efficacy
| Temperature | Relative Efficacy | Remarks |
| 20-25°C | Baseline | Efficacy is observed at room temperature, but can be sub-optimal. |
| 35-45°C | Moderate | Increased temperature enhances the rate of uptake and metabolic activity of the fungus, leading to greater susceptibility. |
| 50-65°C | Higher | Higher temperatures significantly improve the efficacy, though stability at prolonged high temperatures should be considered.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Sonication may be used to aid dissolution.[6]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M38-A2)[9]
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi like Aspergillus fumigatus.
-
Materials:
-
This compound stock solution (in DMSO)
-
Aspergillus fumigatus isolate
-
Potato Dextrose Agar (PDA) plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Spectrophotometer
-
-
Procedure:
-
Inoculum Preparation:
-
Culture A. fumigatus on a PDA plate at 35°C for 5-7 days to allow for sufficient conidiation.
-
Harvest conidia by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (typically 80-82% transmittance at 530 nm) and further dilute in RPMI-1640 medium.[9]
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plate at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth compared to the positive control well.[10]
-
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution/media | - High concentration of the compound.- Rapid change in solvent polarity (e.g., adding a concentrated DMSO stock directly to an aqueous solution).- Interaction with media components (e.g., salts, proteins). | - Prepare a more dilute stock solution.- Perform serial dilutions in the organic solvent (e.g., DMSO) first before adding to the aqueous solution.[6]- Warm the aqueous solution to 37°C before adding the compound. |
| Inconsistent or non-reproducible antifungal activity | - Degradation of this compound in the working solution.- Incorrect pH or temperature of the assay medium.- Variation in the inoculum size. | - Prepare fresh working solutions for each experiment.- Ensure the pH and temperature of the assay medium are controlled and optimized for your specific experiment.- Standardize the inoculum preparation and quantification method. |
| High background or false-positive results in cytotoxicity assays | - Cytotoxic effects of the solvent (e.g., DMSO).- Interference of the compound with the assay reagents. | - Include a vehicle control with the same concentration of the solvent used in the highest concentration of this compound.- Run a control with the compound and assay reagents in the absence of cells to check for direct interactions. |
| No antifungal activity observed | - Fungal strain is resistant to Imazalil.- Sub-optimal concentration of this compound used.- Inactive compound due to improper storage or handling. | - Verify the susceptibility of the fungal strain using a known sensitive strain as a control.- Perform a dose-response experiment with a wider concentration range.- Use a fresh aliquot of the stock solution and verify its preparation and storage conditions. |
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. Imazalil | Antifungal | TargetMol [targetmol.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Factors affecting imazalil and thiabendazole uptake and persistence in citrus fruits following dip treatments [iris.unica.it]
- 9. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njccwei.com [njccwei.com]
Common issues with Imazalil sulfate stability in stock solutions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Imazalil sulfate in stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
The optimal solvent depends on the desired concentration and experimental application. For high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is recommended, as this compound is soluble in DMSO up to 55 mg/mL[1]. For applications compatible with aqueous solutions, water is a suitable solvent, as this compound is highly soluble (>50 g/100 mL)[2]. Methanol and ethanol are also effective solvents[2]. Avoid non-polar organic solvents like hexane and toluene, in which this compound has very poor solubility[2].
Q2: Why has my this compound stock solution developed a precipitate?
Precipitation can occur for several reasons:
-
Concentration Exceeds Solubility: The concentration of your stock solution may be too high for the chosen solvent, especially at lower temperatures.
-
Improper Storage: Storing solutions at temperatures lower than recommended without first ensuring the compound remains in solution at that temperature can cause it to precipitate. For DMSO stocks, rapid freezing can sometimes help prevent this.
-
Solvent Evaporation: If the container is not sealed tightly, solvent evaporation can increase the concentration, leading to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability and lead to precipitation[3]. It is highly recommended to aliquot the stock solution into single-use vials.
Q3: How should I store my this compound stock solution to ensure its stability?
Proper storage is critical for maintaining the integrity of your this compound stock solution.
-
Temperature: For long-term stability (up to a year), store solutions in a solvent at -80°C[1]. For shorter periods (up to one month), -20°C is acceptable[3]. The powdered form is stable for up to 3 years at -20°C[1].
-
Light: Imazalil is known to decompose under the influence of light[2]. Always store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk, prepare single-use aliquots[3].
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing solutions under an inert nitrogen atmosphere[3].
Q4: My experimental results are inconsistent. Could my this compound stock be the cause?
Yes, inconsistent results can be a sign of stock solution degradation. If the compound degrades, its effective concentration will decrease, leading to variability in your experiments. Degradation can be caused by improper storage conditions such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles[2][3]. If you suspect degradation, it is best to prepare a fresh stock solution.
Q5: What is the expected shelf-life of an this compound stock solution?
The shelf-life is highly dependent on the solvent and storage conditions.
-
In DMSO or other organic solvents: Up to 1 year when stored properly at -80°C[1].
-
In aqueous solutions: Aqueous solutions are stable for at least 8 weeks at temperatures up to 40°C when the pH is between 2.4 and 7.0[2].
Troubleshooting Guide
Use this guide to diagnose and resolve common issues with this compound stock solutions.
Caption: Troubleshooting workflow for unstable this compound solutions.
Data Presentation
Table 1: Solubility of Imazalil and its Sulfate Salt in Various Solvents
| Compound | Solvent | Solubility ( g/100 mL at 20°C) | Reference |
| This compound | Water | >50 | [2] |
| Methanol | >50 | [2] | |
| Ethanol | 36.3 | [2] | |
| 2-Propanol | 4.42 | [2] | |
| DMSO | 5.5 (55 mg/mL) | [1] | |
| Xylene | <0.005 | [2] | |
| Toluene | <0.005 | [2] | |
| Imazalil (Base) | Water | 0.018 (at pH 7.6) | [4] |
| Acetone | >50 | [4] | |
| Ethanol | >50 | [4] | |
| Methanol | >50 | [4] | |
| Toluene | >50 | [4] | |
| Hexane | 1.9 | [4] |
Table 2: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Temperature | Duration | Key Considerations | References |
| Powder | N/A | -20°C | 3 years | Store in a dry, dark place. | [1] |
| Solution | DMSO / Organic Solvent | -80°C | 6-12 months | Aliquot to avoid freeze-thaw. Protect from light. Store under nitrogen for best results. | [1][3] |
| Solution | DMSO / Organic Solvent | -20°C | 1 month | For short-term storage only. Aliquot and protect from light. | [3] |
| Aqueous Solution | Water (pH 2.4 - 7.0) | Up to 40°C | At least 8 weeks | Stable in acidic to neutral pH. Protect from light. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for experimental use.
Caption: Workflow for preparing and storing this compound stock solution.
Methodology:
-
Materials: this compound powder, high-purity DMSO, analytical balance, sterile amber vials, vortex mixer, sonicator, single-use polypropylene tubes.
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve the target concentration. For a 50 mg/mL solution, you would dissolve 50 mg of powder in 1 mL of DMSO.
-
Procedure: a. Tare a weighing boat on an analytical balance and accurately weigh the calculated mass of this compound. b. Carefully transfer the powder into an appropriately sized sterile vial. c. Add the calculated volume of DMSO to the vial. d. Seal the vial and vortex thoroughly. e. If the solid does not dissolve completely, place the vial in a sonicator bath and sonicate until the solution is clear[1]. f. Once fully dissolved, dispense the solution into smaller, single-use aliquots in sterile, light-protecting tubes. g. Label the tubes clearly with the compound name, concentration, and date of preparation. h. Store the aliquots at -80°C for long-term use[1][3].
Protocol 2: Assessing Stock Solution Stability via HPLC-UV
This protocol provides a general method to quantify the concentration of this compound in a stock solution to check for degradation over time.
Methodology:
-
Standard Curve Preparation: a. Prepare a fresh, high-concentration stock solution of this compound with a known concentration (e.g., 500 µg/mL) in a suitable solvent like acetonitrile[5]. b. Perform serial dilutions to create a series of standards with concentrations ranging from approximately 0.5 to 5.0 µg/mL[5].
-
Sample Preparation: a. Thaw an aliquot of the stock solution to be tested. b. Dilute the stock solution with the mobile phase to a final concentration that falls within the range of the standard curve.
-
HPLC-UV Analysis: a. Column: Use a C18 column (e.g., Inertsil ODS-3)[5][6]. b. Mobile Phase: An isocratic mobile phase of acetonitrile and a potassium phosphate buffer (e.g., 10 mM KH2PO4, pH 2.5) in a ratio of approximately 35:65 is effective[5][6]. c. Flow Rate: 1.0 mL/min. d. Detection: Set the UV detector to 225 nm[5]. e. Injection Volume: 20 µL.
-
Data Analysis: a. Inject the standards to generate a standard curve of peak area versus concentration. b. Inject the diluted sample of the test stock solution. c. Use the standard curve to determine the concentration of this compound in the test sample. A concentration significantly lower than the original prepared concentration indicates degradation.
Factors Influencing Stability
The chemical stability of this compound in solution is a multifactorial issue critical for ensuring experimental reproducibility.
Caption: Key environmental factors affecting this compound stability.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Imazalil Sulfate and Natural Antifungal Compounds: Efficacy, Mechanisms, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of fungal resistance to conventional synthetic fungicides has catalyzed the search for effective and sustainable alternatives. This guide provides a comprehensive comparison of the widely used synthetic fungicide, Imazalil sulfate, and a variety of natural antifungal compounds, primarily essential oils. This publication aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in the pursuit of novel antifungal strategies.
Quantitative Efficacy: A Side-by-Side Comparison
The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data for this compound and a selection of natural antifungal compounds against key fungal pathogens, primarily from the Aspergillus and Penicillium genera. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| This compound | Aspergillus fumigatus | 0.10 - 2 | [1] |
| Penicillium expansum | 0.0625 | [2] | |
| Penicillium digitatum | > authorized doses | [3] | |
| Penicillium italicum | > authorized doses | [3] | |
| Cinnamon Oil | Aspergillus niger | 62.5 - 125 | [4] |
| Aspergillus oryzae | 62.5 | [4] | |
| Aspergillus ochraceus | 125 | [4] | |
| Clove Oil | Aspergillus niger | 1000 - 1500 | [3] |
| Aspergillus flavus | 1000 | [3] | |
| Penicillium carneum | 1000 | [3] | |
| Aspergillus spp. | 560 - 2250 | [5] | |
| Lemongrass Oil | Aspergillus spp. | 560 - 1120 | [5] |
| Oregano Oil | Aspergillus niger | 500 | [6] |
| Thyme Oil | Aspergillus niger | 500 | [6] |
| Tea Tree Oil | Aspergillus fumigatus | 60 - 120 | [7] |
| Penicillium spp. | 60 - 120 | [7] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Various Essential Oils against Fungal Pathogens.
| Compound | Fungal Species | MFC Range (µg/mL) | Reference(s) |
| This compound | Penicillium digitatum | > authorized doses | [3] |
| Penicillium italicum | > authorized doses | [3] | |
| Cinnamon Oil | Aspergillus niger | Lower than 65-73 | [3] |
| Clove Oil | Aspergillus spp. | 2250 - 9000 | [5] |
| Lemongrass Oil | Aspergillus spp. | 2250 - 4500 | [5] |
| Oregano Oil | Aspergillus niger | 500 | [6] |
| Thyme Oil | Aspergillus niger | 1000 | [6] |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound and Various Essential Oils against Fungal Pathogens.
Mechanisms of Antifungal Action
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. This compound and natural compounds exhibit distinct yet sometimes overlapping modes of inhibiting fungal growth.
This compound: Targeting Ergosterol Biosynthesis
Imazalil is a systemic fungicide that belongs to the imidazole class.[8] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[9] Specifically, Imazalil targets and inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[9] This disruption of ergosterol production leads to a dysfunctional cell membrane, increased permeability, and ultimately, cell death.[9]
Natural Antifungal Compounds: A Multi-Target Approach
Natural antifungal compounds, particularly essential oils, are complex mixtures of volatile molecules, including terpenes, phenols, and aldehydes.[10] Their antifungal activity is often attributed to a synergistic effect of these components and involves multiple mechanisms of action.[11] These can include:
-
Cell Membrane Disruption: Many essential oil components are lipophilic and can intercalate into the fungal cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.[12]
-
Ergosterol Biosynthesis Inhibition: Some natural compounds, like citral, have also been shown to inhibit ergosterol biosynthesis, mirroring the action of azole fungicides like Imazalil.[13]
-
Mitochondrial Dysfunction: Essential oils can interfere with mitochondrial function, leading to the production of reactive oxygen species (ROS) and ultimately triggering apoptosis (programmed cell death).[12]
-
Inhibition of Cell Wall Synthesis: Certain compounds can inhibit enzymes crucial for the synthesis of the fungal cell wall, compromising its structural integrity.[4]
Experimental Protocols
Accurate and reproducible assessment of antifungal efficacy is paramount. The following sections detail standardized and commonly employed experimental protocols for determining the antifungal activity of both synthetic and natural compounds.
Broth Microdilution Method for Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)
This method is a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.[14]
Detailed Steps:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a specific concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.[2]
-
-
Antifungal Agent Dilution:
-
Prepare a stock solution of the antifungal agent (this compound or natural compound) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (typically 48-72 hours).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete inhibition of visible growth.
-
Antifungal Susceptibility Testing of Essential Oils
The broth microdilution method can be adapted for testing the antifungal activity of essential oils. However, due to the poor water solubility of essential oils, a solubilizing agent is often required.
Modifications for Essential Oils:
-
Solubilization: Incorporate a non-ionic surfactant such as Tween 80 or agar into the broth medium to aid in the dispersion of the essential oil. The concentration of the solubilizing agent should be kept low to avoid any intrinsic antifungal effects.
-
Vapor Phase Activity: To assess the activity of volatile components, a vapor diffusion assay can be employed. In this method, a sterile disc impregnated with the essential oil is placed on the lid of a petri dish containing an inoculated agar medium. The plate is then sealed and incubated, and the zone of inhibition is measured.
Conclusion
This comparative guide highlights the distinct advantages and mechanisms of both this compound and natural antifungal compounds. This compound offers potent and specific inhibition of ergosterol biosynthesis, a well-validated antifungal target. Conversely, natural compounds, particularly essential oils, present a broader, multi-target approach that may be less prone to the development of resistance.
The provided data and experimental protocols serve as a foundational resource for researchers in the field. Further head-to-head comparative studies under standardized conditions are crucial to fully elucidate the relative efficacy of these compounds against a wider range of fungal pathogens. The continued exploration of natural products, both alone and in combination with existing fungicides, holds significant promise for the development of novel and sustainable antifungal therapies.
References
- 1. Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Antifungal Activity of Selected Essential Oils against Drug-Resistant Clinical Aspergillus spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The significance of essential oils and their antifungal properties in the food industry: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njccwei.com [njccwei.com]
In Vitro Performance of Imazalil Sulfate Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of different Imazalil sulfate formulations. The information is compiled from various studies to offer insights into the efficacy of this widely used fungicide.
This compound, the water-soluble salt of Imazalil, is a systemic fungicide that functions by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. It is effective against a broad spectrum of fungi, including strains resistant to other fungicides like thiabendazole.[1] While various formulations of Imazalil are available, including soluble concentrates, wettable powders, and emerging nanoformulations, direct comparative studies of their in vitro performance are limited. This guide synthesizes available data to provide a comparative overview and details established experimental protocols for in vitro evaluation.
Comparative Efficacy of Imazalil Formulations
The in vitro efficacy of antifungal agents is commonly determined by metrics such as the Minimum Inhibitory Concentration (MIC) and the 50% Effective Concentration (EC50). While a single study directly comparing all this compound formulations is not available, the following table summarizes reported efficacy data for Imazalil against key fungal pathogens from various sources. It is important to note that direct comparison of values across different studies may be limited due to variations in experimental conditions.
| Fungal Species | Formulation/Active Ingredient | Efficacy Metric | Value (µg/mL) | Reference |
| Penicillium digitatum | Imazalil | EC50 (Mycelial Growth) | 0.065 | [2] |
| Penicillium digitatum | Imazalil | EC50 (Conidial Germination) | 0.117 | [2] |
| Penicillium italicum | Imazalil | MIC | >50 | [3] |
| Penicillium italicum | Imazalil | MFC | >50 | [3] |
| Aspergillus niger | Imazalil | EC50 (Mycelial Growth) | 0.045 | [2] |
Note: The formulations used to derive these values were not always specified in the cited literature. The data should be considered as indicative of the general efficacy of Imazalil.
Conventional vs. Advanced Formulations
Conventional formulations of this compound include soluble powders (SP) and emulsifiable concentrates (EC).[1][4] These have been the standard for many years. However, recent advancements in formulation science have led to the development of nanoformulations, such as nanoemulsions, which may offer enhanced in vitro performance.[5][6]
Potential Advantages of Nanoformulations:
-
Increased Surface Area: The smaller particle size of nanoformulations leads to a larger surface area-to-volume ratio, which can enhance the interaction with fungal cells.
-
Improved Solubility and Stability: Nanoemulsions can improve the solubility and stability of the active ingredient in aqueous media.[6]
-
Enhanced Penetration: The nanoscale droplets may facilitate better penetration through fungal cell walls and membranes.[5]
While specific in vitro comparative data for this compound nanoformulations is not yet widely published, studies on other antifungal agents have demonstrated the potential for nanoemulsions to exhibit superior performance compared to conventional formulations.[7][8]
Experimental Protocols for In Vitro Antifungal Susceptibility Testing
Standardized methods are crucial for the accurate in vitro comparison of different fungicide formulations. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antifungal susceptibility testing. A typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound formulations.
Detailed Methodology: Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
The fungal isolate of interest is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to promote sporulation.
-
Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension.
-
The spore suspension is adjusted to a standardized concentration (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) using a hemocytometer or spectrophotometer.
-
-
Preparation of this compound Formulations:
-
Stock solutions of the different this compound formulations (e.g., soluble powder, nanoemulsion) are prepared in a suitable solvent or diluent.
-
A series of twofold dilutions of each formulation is prepared in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal spore suspension to achieve a final concentration of approximately 0.5 x 10^4 to 2.5 x 10^4 CFU/mL.
-
The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the this compound formulation that causes complete visual inhibition of fungal growth.
-
Alternatively, growth inhibition can be quantified by measuring the optical density at a specific wavelength using a microplate reader.
-
Signaling Pathway of Imazalil Action
Imazalil's primary mode of action is the inhibition of the ergosterol biosynthesis pathway in fungi. This pathway is essential for the integrity of the fungal cell membrane.
Caption: Imazalil inhibits the enzyme Lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis and compromising the fungal cell membrane.
Logical Relationships in Formulation Performance
The in vitro performance of different this compound formulations can be influenced by several interconnected factors.
Caption: The relationship between formulation type, physicochemical properties, and the resulting in vitro antifungal performance.
References
- 1. agrochem.es [agrochem.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
- 5. jetir.org [jetir.org]
- 6. jetir.org [jetir.org]
- 7. An In Vitro Evaluation of Anti-fungal Activity of Different Nano forms of Fluconazole Against Candida albicans – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Imazalil Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Imazalil sulfate, a widely used fungicide, requires careful management due to its potential health and environmental hazards.
This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is crucial to mitigate these risks. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Hazard and Personal Protective Equipment (PPE) Summary
Before handling this compound, it is imperative to be aware of its hazard classifications and to use the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Acute toxicity - Oral (Category 4)[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] |
| Skin sensitization (Category 1)[1][2] | Wear chemical impermeable gloves.[1] |
| Hazardous to the aquatic environment (Acute 1 & Chronic 1)[1] | Avoid release to the environment.[1][2] |
| Serious eye damage/eye irritation (Category 1)[2] | Wear safety goggles with side-shields or a face shield.[2][3] |
| Carcinogenicity (Category 2)[2] | Use in a well-ventilated area or under a fume hood.[4] |
| Respiratory Protection | If dust or aerosols may be generated, a suitable respirator should be worn.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) and may be subject to stricter state and local regulations.[5][6][7] Therefore, always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Collection and Storage:
-
Segregation: Collect all this compound waste, including contaminated labware (e.g., pipette tips, vials) and PPE, in a designated, properly labeled hazardous waste container. Do not mix with other waste streams.
-
Container: The container must be compatible with the chemical, in good condition, and kept securely closed except when adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard pictograms (e.g., health hazard, environmental hazard).
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
2. Spill and Decontamination Procedures:
-
Minor Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[4]
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team.
-
Prevent the spill from entering drains or waterways.[4]
-
3. Final Disposal:
-
Licensed Disposal Facility: The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or a hazardous waste incinerator with flue gas scrubbing.[1][8]
-
Do Not:
4. Empty Container Disposal:
-
Triple Rinsing: Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected as hazardous waste.
-
Puncturing: After rinsing, puncture the container to prevent reuse.[1][4]
-
Disposal: The rinsed and punctured container may be offered for recycling or disposed of in a sanitary landfill, as per institutional and local regulations.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. epa.gov [epa.gov]
- 6. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
